Product packaging for Ampicillin-d5(Cat. No.:CAS No. 1426173-65-0)

Ampicillin-d5

Cat. No.: B1381323
CAS No.: 1426173-65-0
M. Wt: 354.4 g/mol
InChI Key: AVKUERGKIZMTKX-IEEUEUFMSA-N
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Description

Ampicillin-d5 is intended for use as an internal standard for the quantification of ampicillin by GC- or LC-MS. Ampicillin is a broad-spectrum antibiotic with activity against Gram-positive and Gram-negative bacteria, including veterinary isolates of S. pseudintermedius, S. aureus, E. coli, Pasteurella, and S. canis (MIC50s = 0.25, 0.5, 2, 0.12, and 0.25 μg/ml, respectively). In vivo, ampicillin (80 mg/kg, i.v.) reduces cough frequency, tachypnea, dyspnea, and fever and increases survival in a baboon (P. cynocephalus) model of pneumococcal pneumonia. Formulations containing ampicillin have been used to treat a variety of bacterial infections.>Labeled Ampicillin. Orally active, semi-synthetic antibiotic;  structurally related to penicillin. Antibacterial.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N3O4S B1381323 Ampicillin-d5 CAS No. 1426173-65-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10-,11+,14-/m1/s1/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKUERGKIZMTKX-IEEUEUFMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)[C@H](C(S3)(C)C)C(=O)O)N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601101326
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426173-65-0
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426173-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of Ampicillin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the isotopic purity of Ampicillin-d5, a deuterated analog of the antibiotic Ampicillin. This compound is crucial as an internal standard in pharmacokinetic and bioanalytical studies, where its precise isotopic composition is paramount for accurate quantification of the parent drug.[1][2][3] This document outlines the specifications of this compound, the methodologies for determining its isotopic purity, and the underlying principles of isotopic labeling.

Understanding Purity in Deuterated Compounds

For a deuterated compound like this compound, "purity" is a multifaceted term encompassing chemical purity, isotopic enrichment, and overall isotopic purity.

  • Chemical Purity: This refers to the percentage of the material that is the compound of interest (Ampicillin, in its various isotopic forms) relative to any chemical impurities (e.g., residual solvents, starting materials, or side-reaction products).

  • Isotopic Enrichment: This is the percentage of deuterium at a specific labeled position within the molecule.[4] For a starting material with 99.5% isotopic enrichment, there is a 99.5% probability of finding a deuterium atom at a labeled site and a 0.5% chance of finding a hydrogen atom.[4]

  • Isotopic Purity: This term often describes the percentage of the desired deuterated molecule (in this case, the d5 species) within the mixture of all its isotopologues (d0, d1, d2, d3, d4, etc.). It is a reflection of the overall success of the deuteration process.

Quantitative Data for this compound

The isotopic and chemical purity of this compound can vary between manufacturers. The following table summarizes available data from commercial suppliers.

SupplierPurity SpecificationIsotopic EnrichmentChemical PurityCAS Number
Cayman Chemical ≥99% deuterated forms (d1-d5)Not specifiedNot specified1426173-65-0[5]
Nucleosyn Not specified98%95%1426173-65-0[6]

Note: "≥99% deuterated forms (d1-d5)" indicates that the sum of all deuterated species from d1 to d5 constitutes at least 99% of the Ampicillin-related molecules.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and enrichment for deuterated compounds like this compound relies on high-precision analytical techniques. The most common and powerful methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

High-resolution mass spectrometry is a primary technique for evaluating isotopic purity.[7][9] It can distinguish between isotopologues—molecules that are chemically identical but differ in their isotopic composition.[4]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water/methanol).

  • Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a mass spectrometer (LC-MS/MS).[2][10] The chromatography step separates this compound from any potential impurities.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient of water and methanol, often with a modifier like 0.1% acetic acid or formic acid, is employed.[10]

  • Mass Spectrometric Analysis:

    • The sample is ionized, commonly using electrospray ionization (ESI).[9]

    • The mass spectrometer is operated in full scan mode to detect the protonated molecule [M+H]+ and its isotopologues. For this compound, the expected mass for the [M+H]+ ion is approximately 355.15, compared to ~350.12 for unlabeled Ampicillin.

    • The relative abundance of the ion peaks corresponding to the d0, d1, d2, d3, d4, and d5 species is measured.

  • Data Analysis: The isotopic purity is calculated based on the relative intensities of the observed H/D isotopolog ions.[9]

NMR spectroscopy is essential for confirming the structural integrity of the molecule and the specific positions of deuterium labeling.[7] While Proton NMR (¹H-NMR) can be used to quantify the tiny amounts of residual hydrogen, Deuterium NMR (²H-NMR) directly observes the deuterium nuclei.

Methodology:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • ¹H-NMR Analysis:

    • A ¹H-NMR spectrum is acquired.

    • The signals corresponding to the protons on the phenyl ring (which are replaced by deuterium in this compound) are analyzed.

    • The absence or significant reduction of these signals compared to an internal standard or the signals of non-deuterated parts of the molecule provides a measure of deuterium incorporation.

  • ²H-NMR Analysis:

    • A ²H-NMR spectrum can be acquired to confirm the presence of deuterium at the expected positions.

  • Data Analysis: The integration of the residual proton signals in the ¹H-NMR spectrum allows for the calculation of isotopic enrichment at the labeled sites.[7]

Visualizations

The following diagram illustrates the general workflow for assessing the isotopic purity of this compound using a combination of LC-MS and NMR spectroscopy.

G cluster_prep Sample Preparation cluster_lcms LC-HRMS Analysis cluster_nmr NMR Analysis cluster_data Data Analysis & Reporting Prep Dissolve this compound in appropriate solvent LC Liquid Chromatography Separation Prep->LC NMR1H ¹H-NMR Spectroscopy Prep->NMR1H MS High-Resolution MS (Full Scan) LC->MS Ionization (ESI) MS_Data Calculate Isotopologue Distribution (d0-d5) MS->MS_Data NMR2H ²H-NMR Spectroscopy (Optional) NMR_Data Confirm Deuteration Sites & Quantify Enrichment NMR1H->NMR_Data NMR2H->NMR_Data Report Final Purity Report MS_Data->Report NMR_Data->Report

Caption: Workflow for determining the isotopic purity of this compound.

This diagram clarifies the distinct yet related concepts of chemical and isotopic purity for a deuterated active pharmaceutical ingredient (API).

G cluster_chem Chemical Composition cluster_iso Isotopic Composition of API cluster_enrich Within the d5 Molecule Total Total Sample Lot Chem_Pure Ampicillin Isotopologues (d0, d1, d2, d3, d4, d5...) Total->Chem_Pure Chemical Purity Chem_Impurity Chemical Impurities (Solvents, Reagents, etc.) Total->Chem_Impurity d5 Desired Product: This compound Chem_Pure->d5 Isotopic Purity d0_d4 Other Isotopologues (d0, d1, d2, d3, d4) Chem_Pure->d0_d4 Enrichment Isotopic Enrichment (%D at each labeled site)

Caption: Logical relationship between chemical and isotopic purity metrics.

References

A Comprehensive Technical Guide to the Synthesis and Manufacturing of Deuterated Ampicillin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and manufacturing of deuterated ampicillin, specifically focusing on ampicillin-d5 where the five deuterium atoms are located on the phenyl ring of the D-phenylglycine side chain. This document outlines the strategic approach involving the preparation of the deuterated precursor, D-phenylglycine-d5, followed by its enzymatic coupling with 6-aminopenicillanic acid (6-APA) to yield the final deuterated product. Detailed experimental methodologies, quantitative data, and process visualizations are presented to support research, development, and manufacturing activities in this area.

Introduction

Deuterated compounds are increasingly utilized in pharmaceutical research and development. The substitution of hydrogen with its heavier, stable isotope deuterium can modulate the pharmacokinetic and metabolic profiles of drug molecules.[1] this compound, a deuterated analog of the broad-spectrum β-lactam antibiotic ampicillin, serves as a valuable internal standard for pharmacokinetic studies and mass spectrometry-based quantification of ampicillin.[1][2] This guide details a viable manufacturing pathway for this compound, focusing on a chemo-enzymatic strategy that combines chemical synthesis for the deuterated side-chain precursor and an enzymatic step for the final coupling.

Synthesis of Deuterated D-Phenylglycine (D-Phg-d5)

The synthesis of deuterated ampicillin hinges on the preparation of the isotopically labeled precursor, D-phenylglycine-d5. A robust method for achieving high levels of deuteration on the aromatic ring of phenylglycine is through catalytic isotope exchange.

Experimental Protocol: Catalytic Isotope Exchange for Phenylglycine-d5 Synthesis

This protocol is based on the catalytic exchange of hydrogen for deuterium in phenylglycine using deuterated water in the presence of a platinum catalyst.[3]

Materials:

  • Phenylglycine

  • Deuterated Water (D₂O)

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Hydrochloric Acid (HCl)

Procedure:

  • In a sealed reaction vessel, combine phenylglycine, deuterated water, and a catalytic amount of potassium tetrachloroplatinate(II).

  • Acidify the reaction mixture with hydrochloric acid.

  • Heat the mixture at an elevated temperature (e.g., 100-130°C) for a specified duration (e.g., 24-72 hours) to facilitate the isotope exchange.[3]

  • Monitor the progress of the deuteration by Nuclear Magnetic Resonance (NMR) spectroscopy to determine the degree of deuterium incorporation into the phenyl ring.

  • Upon completion, cool the reaction mixture and isolate the deuterated phenylglycine. This can be achieved by crystallization or other standard purification techniques.

  • The deuterated phenylglycine is then subjected to resolution to isolate the desired D-enantiomer.

Quantitative Data for Phenylglycine Deuteration

The efficiency of the deuterium exchange is dependent on reaction conditions such as temperature and time.

ParameterValueReference
Catalyst K₂PtCl₄[3]
Deuterium Source Deuterated Water (D₂O)[3]
Reaction Temperature 100 - 130 °C[3]
Reaction Time 24 - 72 hours[3]
Degree of Deuteration (Phenyl Ring) Complete substitution is achievable[3]

Note: The α-proton of phenylglycine is also susceptible to exchange under these conditions. If deuteration at the α-position is not desired, it can be exchanged back to a proton by heating the deuterated phenylglycine in 1N HCl.[3]

Enzymatic Synthesis of Deuterated Ampicillin (this compound)

The final step in the synthesis of deuterated ampicillin is the coupling of the deuterated D-phenylglycine precursor with the β-lactam nucleus, 6-aminopenicillanic acid (6-APA). Enzymatic synthesis using Penicillin G Acylase (PGA) is a highly efficient and environmentally friendly method for this transformation.[4][5][6] The deuterated D-phenylglycine is typically activated as a methyl ester (D-PGME-d5) or an amide (D-PGA-d5) for the enzymatic reaction.

Experimental Workflow for Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_precursor Deuterated Precursor Preparation cluster_coupling Enzymatic Coupling cluster_product Product Isolation D-Phg-d5 Deuterated D-Phenylglycine (D-Phg-d5) Activation Activation (Esterification or Amidation) D-Phg-d5->Activation D-PGME-d5 Deuterated D-Phenylglycine Methyl Ester (D-PGME-d5) or Amide (D-PGA-d5) Activation->D-PGME-d5 Reaction Enzymatic Coupling Reaction D-PGME-d5->Reaction 6-APA 6-Aminopenicillanic Acid (6-APA) 6-APA->Reaction PGA Immobilized Penicillin G Acylase (PGA) PGA->Reaction This compound Deuterated Ampicillin (this compound) Reaction->this compound Purification Purification (Crystallization) This compound->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Chemo-enzymatic synthesis workflow for deuterated ampicillin.

Experimental Protocol: Enzymatic Coupling of D-PGME-d5 and 6-APA

This protocol describes a typical batch process for the enzymatic synthesis of ampicillin.

Materials:

  • Deuterated D-phenylglycine methyl ester (D-PGME-d5)

  • 6-Aminopenicillanic acid (6-APA)

  • Immobilized Penicillin G Acylase (PGA)

  • Phosphate buffer (pH 6.5)

  • Hydrochloric acid (2N) for pH adjustment

Procedure:

  • Prepare a reaction mixture in a temperature-controlled vessel containing phosphate buffer (pH 6.5).

  • Add 6-APA and deuterated D-PGME to the buffer. Molar ratios of D-PGME to 6-APA are typically in the range of 2:1 to 3:1 to drive the synthesis reaction.[5][6]

  • Introduce the immobilized Penicillin G Acylase to the reaction mixture.

  • Maintain the reaction at a constant temperature, typically between 25°C and 35°C.[5][6]

  • Continuously monitor and maintain the pH of the reaction mixture at 6.5 by the controlled addition of 2N HCl.

  • The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the concentrations of reactants and the product.

  • Upon reaching optimal conversion, the reaction is stopped, and the immobilized enzyme is recovered by filtration for potential reuse.

  • The deuterated ampicillin is then isolated from the reaction mixture through purification steps such as crystallization.

Quantitative Data for Enzymatic Synthesis

The yield and efficiency of the enzymatic synthesis are influenced by various reaction parameters.

ParameterValue/RangeReference
Enzyme Immobilized Penicillin G Acylase (from E. coli)[5]
Substrates 6-APA and D-PGME[5]
pH 5.5 - 6.5[6]
Temperature 25 - 35 °C[5][6]
Substrate Molar Ratio (D-PGME:6-APA) 2:1 to 6:1[6]
Conversion of 6-APA Up to 97%
Yield of Ampicillin Can exceed 85%

Manufacturing Considerations

For industrial-scale manufacturing of deuterated ampicillin, several factors need to be considered:

  • Cost and Availability of Deuterated Precursors: The primary cost driver is the synthesis of deuterated D-phenylglycine. Efficient and scalable methods for its preparation are crucial.

  • Enzyme Immobilization and Reusability: The use of immobilized PGA is essential for cost-effective manufacturing as it allows for easy separation of the catalyst from the reaction mixture and its reuse in multiple batches.

  • Process Optimization: Key parameters such as substrate concentrations, enzyme loading, pH, and temperature need to be optimized to maximize yield and minimize reaction time and by-product formation.

  • Downstream Processing: Efficient and scalable purification methods are required to isolate the deuterated ampicillin with high purity.

Logical Relationship of Synthesis Steps

Synthesis_Logic cluster_precursors Start Starting Materials: Phenylglycine, D₂O, 6-APA Deuteration Catalytic Deuteration of Phenylglycine Start->Deuteration Coupling Enzymatic Coupling with 6-APA Resolution Resolution of DL-Phg-d5 to D-Phg-d5 Deuteration->Resolution Activation Activation of D-Phg-d5 to D-PGME-d5 Resolution->Activation Activation->Coupling Purification Purification of this compound Coupling->Purification End Final Product: This compound Purification->End 6-APA_node 6-APA 6-APA_node->Coupling

Caption: Logical flow of the deuterated ampicillin synthesis process.

Conclusion

The synthesis and manufacturing of deuterated ampicillin, specifically this compound, is a multi-step process that can be efficiently achieved through a combination of chemical deuteration of the D-phenylglycine side-chain precursor and a subsequent highly selective enzymatic coupling with 6-aminopenicillanic acid. This guide provides a foundational understanding of the key experimental protocols and critical parameters involved in this process. Further optimization of each step is essential for developing a robust and economically viable manufacturing process for this important isotopically labeled pharmaceutical standard.

References

A Technical Guide to the Role of Ampicillin-d5 in Ampicillin Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the distinct roles of non-labeled ampicillin and its deuterated isotopologue, ampicillin-d5. While their core bactericidal mechanism of action is identical, their applications in research and development are fundamentally different. Ampicillin acts as a broad-spectrum antibiotic, whereas this compound serves as a critical analytical tool—an internal standard for the precise quantification of ampicillin in biological matrices. This guide elucidates the shared mechanism of action, clarifies the concept of deuterium labeling and the kinetic isotope effect, and details the practical application of this compound in bioanalytical assays, which are foundational to pharmacokinetic and toxicokinetic studies.

The Identical Mechanism of Action of Ampicillin and this compound

Ampicillin is a broad-spectrum, beta-lactam antibiotic belonging to the aminopenicillin family, effective against a range of Gram-positive and some Gram-negative bacteria.[1][2] Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[3][4] This process is identical for both standard ampicillin and this compound.

The key steps are:

  • Penetration: The aminopenicillin structure, featuring an amino group, facilitates passage through the outer membrane pores of Gram-negative bacteria.[2]

  • Target Binding: Ampicillin covalently binds to specific enzymes located within the bacterial cell wall known as Penicillin-Binding Proteins (PBPs).[3][5] These PBPs, such as transpeptidases, are essential for the final steps of peptidoglycan synthesis.[1][2]

  • Inhibition of Cell Wall Synthesis: By binding to PBPs, ampicillin irreversibly inhibits their enzymatic activity.[2][6] This action prevents the cross-linking of peptidoglycan chains, which are crucial for maintaining the structural integrity of the bacterial cell wall.[3]

  • Cell Lysis: The disruption of cell wall synthesis leads to a weakened cell structure. The continued activity of bacterial cell wall autolytic enzymes (autolysins) then leads to cell lysis and bacterial death.[6]

Deuterium substitution in this compound does not alter this pharmacological mechanism. The molecule's stereochemistry and ability to bind to PBPs remain unchanged.[]

cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cross-Linked Peptidoglycan (Cell Wall) PBP->CellWall Cross-linking Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Synthesis Lysis Cell Lysis (Bactericidal Effect) CellWall->Lysis Weakened Structure Ampicillin Ampicillin / this compound Ampicillin->PBP Irreversible Inhibition

Caption: Ampicillin's mechanism of action via PBP inhibition.

The Role of Deuterium Labeling: this compound as an Internal Standard

While pharmacologically identical to ampicillin, this compound is specifically designed for use as an internal standard in quantitative bioanalysis, particularly with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

2.1. The Kinetic Isotope Effect (KIE)

Deuterium is a stable, non-radioactive isotope of hydrogen containing an extra neutron, effectively doubling its mass.[11] This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Breaking a C-D bond requires more energy, which can slow down chemical reactions where this bond cleavage is the rate-limiting step.[] This phenomenon is known as the Kinetic Isotope Effect (KIE).[12][13]

In drug development, the KIE can be exploited to slow a drug's metabolism, potentially improving its pharmacokinetic profile.[14][15][16] However, for ampicillin, metabolism is not extensive; it is primarily excreted unchanged by the kidneys.[1][4][6] Therefore, deuteration does not offer a therapeutic advantage but provides a critical analytical one.

2.2. Application in Mass Spectrometry

The key feature of this compound is its mass. With five deuterium atoms, its molecular weight is higher than that of non-labeled ampicillin.[8] An MS detector can easily distinguish between the two compounds based on their mass-to-charge ratio (m/z), even though they behave almost identically during chromatographic separation and sample extraction.

This distinction is the foundation of its use as an internal standard (IS).[10] In a typical assay, a known quantity of this compound is added ("spiked") into every biological sample (e.g., plasma, urine) at the beginning of the workflow.[17] During sample preparation (e.g., protein precipitation, extraction) and analysis, any loss of the target analyte (ampicillin) will be mirrored by a proportional loss of the IS (this compound). By measuring the ratio of the ampicillin peak area to the this compound peak area, analysts can calculate the precise concentration of ampicillin in the original sample, correcting for any experimental variability.[10]

Quantitative Data for Bioanalysis

The following table summarizes the key mass spectrometric properties used to differentiate and quantify ampicillin and this compound. The fragment ions are characteristic products generated in the mass spectrometer that are used for definitive identification and quantification (Selected Reaction Monitoring, SRM).

CompoundMolecular FormulaFormula WeightParent Ion (m/z) [M+H]⁺Primary Fragment Ions (m/z)
Ampicillin C₁₆H₁₉N₃O₄S349.4350.1106.1, 160.1, 192.1[18]
This compound C₁₆H₁₄D₅N₃O₄S354.4355.1111.1, 160.1, 197.1

Note: Fragment ion m/z values for d5 are predicted based on the fragmentation of the deuterated phenyl group.

Experimental Protocol: Quantification of Ampicillin in Swine Tissue by LC-MS/MS

This section details a representative protocol for the quantification of ampicillin in biological matrices using this compound as an internal standard, adapted from established methodologies.[17]

Objective: To determine the concentration of ampicillin in swine tissue samples (muscle, kidney, intestine).

Materials:

  • Ampicillin standard

  • This compound (Internal Standard, IS)

  • LC-MS grade water and methanol

  • Formic acid

  • Homogenizer, centrifuge, 0.45-µm membrane filters

Procedure:

  • Standard and IS Preparation:

    • Prepare a stock solution of ampicillin (e.g., 100 µg/mL) in water.

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) in water.

    • Create working standard solutions of ampicillin by diluting the stock solution to produce a calibration curve (e.g., 0.1 to 50 ng/mL).

    • Prepare an IS working solution (e.g., 25 µg/mL) by diluting the IS stock solution.[17]

  • Sample Preparation:

    • Weigh 5 g of tissue sample into a homogenization tube.

    • Spike the sample by adding 100 µL of the IS working solution.

    • Add 5 mL of water.

    • Homogenize the sample for 1 minute.

    • Centrifuge the homogenate at 2,073 x g for 15 minutes at 5°C.

    • Collect the supernatant and re-centrifuge at 14,475 x g for 20 minutes at 5°C to remove remaining particulates.

    • Filter the final supernatant through a 0.45-µm membrane filter.[17]

  • LC-MS/MS Analysis:

    • LC System: Utilize a system with a C18 reversed-phase column.

    • Mobile Phase: A gradient of methanol and water, both containing 0.1% formic acid.

    • Injection Volume: 50 µL.

    • MS System: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Detection: Use Selected Reaction Monitoring (SRM) to monitor the transitions from the parent ion to the most abundant fragment ions for both ampicillin and this compound (refer to the table in Section 3).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the peak area of ampicillin to the peak area of this compound against the concentration of the working standards.

    • Calculate the concentration of ampicillin in the tissue samples by interpolating their peak area ratios onto the calibration curve.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing s1 1. Weigh 5g Tissue Sample s2 2. Spike with known amount of this compound (IS) s1->s2 s3 3. Homogenize in Water s2->s3 s4 4. Centrifuge to Separate Solids s3->s4 s5 5. Filter Supernatant s4->s5 a1 6. Inject into LC-MS/MS System s5->a1 a2 7. Separate Analytes by Liquid Chromatography a1->a2 a3 8. Detect and Quantify by Mass Spectrometry a2->a3 d1 9. Measure Peak Area Ratio (Ampicillin / this compound) a3->d1 d2 10. Plot Calibration Curve (Ratio vs. Concentration) d1->d2 d3 11. Calculate Unknown Sample Concentration d2->d3

Caption: Bioanalytical workflow using this compound as an internal standard.

Conclusion

References

Ampicillin-d5: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of Ampicillin-d5, a deuterated analog of the widely used broad-spectrum antibiotic, ampicillin. This document is intended to be a core resource for researchers, scientists, and drug development professionals, offering structured data, detailed experimental protocols, and key visualizations to support laboratory and research applications. This compound is primarily utilized as an internal standard in analytical and pharmacokinetic research, where its stable isotope-labeled nature allows for precise quantification of ampicillin in biological matrices.[1][2]

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are crucial for its application in analytical methodologies. The introduction of five deuterium atoms on the phenyl group results in a higher molecular weight compared to its non-deuterated counterpart, ampicillin, which is essential for its use in mass spectrometry-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and, for comparison, its parent compound, ampicillin.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₆H₁₄D₅N₃O₄S[1][3]
Formula Weight 354.4 g/mol [3][4]
CAS Number 1426173-65-0[3][4]
Exact Mass 354.14101100 Da[4]
Monoisotopic Mass 354.14101100 Da[4]
Solubility Slightly soluble in water[3]
Purity (Isotopic) ≥99% deuterated forms (d₁-d₅)[3]
Appearance Solid/White Powder[3][5]
Melting Point Min. 180 °C (decomposition)[5]

Table 2: Physical and Chemical Properties of Ampicillin (Non-deuterated)

PropertyValueReference(s)
Molecular Formula C₁₆H₁₉N₃O₄S[6]
Molecular Weight 349.4 g/mol [6]
CAS Number 69-53-4[6]
Melting Point 208 °C (decomposition)[6][7]
Solubility in Water 10100 mg/L (at 21 °C)[6]
Appearance White, crystalline powder[6]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ampicillin, and by extension its deuterated isotopologue, is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] The primary target of ampicillin is the transpeptidase enzyme, also known as penicillin-binding proteins (PBPs), which is crucial for the cross-linking of peptidoglycan chains.[9][10] By irreversibly inhibiting this enzyme, ampicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[9] The presence of an amino group in ampicillin enhances its ability to penetrate the outer membrane of some gram-negative bacteria.[9]

ampicillin_mechanism Ampicillin's Mechanism of Action Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) (Transpeptidase) Ampicillin->PBP Inhibits Peptidoglycan Peptidoglycan Cross-Linking PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Death CellWall->Lysis Disruption leads to

Ampicillin's inhibitory action on bacterial cell wall synthesis.

Experimental Protocols

This compound is instrumental as an internal standard for the accurate quantification of ampicillin in various biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for sample preparation and analysis.

Sample Preparation for Ampicillin Quantification in Plasma

A common method for preparing plasma samples for LC-MS/MS analysis is protein precipitation, which is simple and effective.[11]

  • Sample Collection : Collect blood samples in appropriate anticoagulant tubes and centrifuge to separate plasma.

  • Internal Standard Spiking : To 100 µL of plasma sample, add a known amount (e.g., 10 µL of a standard solution) of this compound internal standard solution.[12]

  • Protein Precipitation : Add 200 µL of a precipitating agent, such as acetonitrile or methanol containing 0.1% formic acid, to the plasma sample.[11][12]

  • Vortexing and Centrifugation : Vortex the mixture for approximately 15-30 seconds to ensure thorough mixing and complete protein precipitation.[12] Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4 °C to pellet the precipitated proteins.[12]

  • Supernatant Collection and Dilution : Carefully collect the supernatant. For some applications, the supernatant may be directly injected into the LC-MS/MS system, or it may be diluted (e.g., 1:4 with a water/formic acid mixture) before injection to minimize matrix effects.[12]

LC-MS/MS Method for Ampicillin Quantification

This section outlines a typical LC-MS/MS method for the analysis of ampicillin using this compound as an internal standard.

  • Liquid Chromatography (LC) System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11][13]

  • Mass Spectrometer : A tandem mass spectrometer (MS/MS) capable of multiple reaction monitoring (MRM).[11][14]

  • Chromatographic Column : A reverse-phase C18 column is commonly used.[12][15]

  • Mobile Phase : A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol).[12][13]

  • Flow Rate : A typical flow rate is in the range of 0.2-0.5 mL/min.[14]

  • Injection Volume : 5-20 µL.[12]

  • Ionization : Electrospray ionization (ESI) in positive or negative mode.[11][16]

  • MRM Transitions : Specific precursor-to-product ion transitions are monitored for both ampicillin and this compound. For ampicillin (non-deuterated), a common transition is m/z 350 -> 160.[16] The corresponding transition for this compound would be m/z 355 -> 160 (or other appropriate product ion).

Workflow for Quantification Using this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis using LC-MS/MS. It effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[17][18]

internal_standard_workflow Quantitative Analysis Workflow with this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Quantification Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of This compound (Internal Standard) Sample->Add_IS Extraction Protein Precipitation / Extraction Add_IS->Extraction LC_Separation Chromatographic Separation (HPLC/UHPLC) Extraction->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Ampicillin & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Ampicillin / this compound) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve (Ratio vs. Concentration) Ratio_Calculation->Calibration_Curve Quantification Quantify Ampicillin Concentration in Unknown Sample Calibration_Curve->Quantification ampicillin_synthesis Enzymatic Synthesis of Ampicillin cluster_synthesis Condensation Reaction PenG Penicillin G PGA1 Penicillin G Acylase (PGA) PenG->PGA1 APA 6-Aminopenicillanic Acid (6-APA) PGA1->APA PAA Phenylacetic Acid (PAA) PGA1->PAA PGA2 Penicillin G Acylase (PGA) APA->PGA2 PGME D-Phenylglycine Methyl Ester (PGME) PGME->PGA2 Ampicillin Ampicillin PGA2->Ampicillin

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to Ampicillin-d5 Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry fragmentation pattern of Ampicillin-d5, a deuterated analog of the widely used β-lactam antibiotic, ampicillin. Understanding the fragmentation behavior of isotopically labeled compounds like this compound is crucial for their use as internal standards in quantitative bioanalytical assays, ensuring accuracy and reliability in drug metabolism and pharmacokinetic studies. This document outlines the key fragment ions, proposes a fragmentation pathway, and provides a detailed experimental protocol for its analysis.

Core Fragmentation Analysis

Under positive ion electrospray ionization (ESI) conditions, ampicillin and its deuterated analog, this compound, undergo characteristic fragmentation upon collision-induced dissociation (CID). The fragmentation pattern provides structural information, allowing for the identification and quantification of the analyte. The primary fragmentation of ampicillin involves the cleavage of the β-lactam ring and the bond connecting the side chain to the 6-aminopenicillanic acid core.[1][2][3]

The key fragment ions observed for ampicillin ([M+H]⁺ at m/z 350.1) include m/z 192.0, 174.0, 160.0, and 106.1.[2][3] The ion at m/z 160.0 corresponds to the thiazolidine ring, while the ion at m/z 106.1 is characteristic of the benzylamine side chain.[2] The fragment at m/z 192.0 is proposed to be formed through the loss of the amino group from the benzylamine side chain, followed by rearrangement and cleavage of the β-lactam ring.[2] The ion at m/z 174.0 can be attributed to the subsequent loss of a water molecule from the m/z 192.0 fragment.[2]

For this compound, the five hydrogen atoms on the phenyl group of the side chain are replaced by deuterium atoms. This results in a 5 Dalton mass shift for the precursor ion and any fragment ions containing the deuterated phenyl group.

Data Presentation: Quantitative Fragmentation Data

The table below summarizes the expected and observed mass-to-charge ratios (m/z) for the precursor and major product ions of both ampicillin and this compound in positive ion mode mass spectrometry.

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Product Ion 3 (m/z)Product Ion 4 (m/z)
Ampicillin 350.1192.0174.0160.0106.1
This compound 355.1192.0179.0160.0111.1

Note: The fragment ions at m/z 192.0 and 160.0 do not contain the deuterated phenyl group and therefore do not exhibit a mass shift. The fragment at m/z 111.1 in this compound corresponds to the deuterated benzylamine moiety. The fragment at m/z 179.0 is proposed based on a similar fragmentation pathway to the m/z 174.0 ion in ampicillin, retaining the deuterated phenyl group.

Experimental Protocols

The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the analysis of ampicillin, which can be adapted for this compound.

1. Sample Preparation:

  • Standard Solution Preparation: A stock solution of this compound is prepared by dissolving the reference standard in a suitable solvent such as methanol or a mixture of methanol and water. Serial dilutions are then made to prepare working standard solutions at desired concentrations.

  • Biological Sample Extraction (e.g., Plasma, Urine): Protein precipitation is a common method for extracting ampicillin from biological matrices. An aliquot of the biological sample is mixed with a protein precipitating agent (e.g., acetonitrile or methanol, often containing the internal standard, this compound). The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions: [2]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Methanol or acetonitrile.

  • Gradient Elution: A typical gradient might be:

    • 0-2 min: 10% B

    • 2-10 min: Linear gradient from 10% to 50% B

    • 10-12 min: Hold at 50% B

    • 12.1-15 min: Return to 10% B and equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 1 - 10 µL.

  • Column Temperature: 25 - 40 °C.

3. Mass Spectrometry (MS) Conditions: [2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Temperature: 350 - 450 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound:

      • Precursor Ion: m/z 355.1

      • Product Ions for monitoring: m/z 160.0, m/z 111.1

    • Ampicillin (if analyzing concurrently):

      • Precursor Ion: m/z 350.1

      • Product Ions for monitoring: m/z 160.0, m/z 106.1

Mandatory Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway for this compound.

Ampicillin_d5_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions This compound [M+H]+ This compound [M+H]⁺ m/z 355.1 Fragment_160 Thiazolidine Ring Fragment m/z 160.0 This compound [M+H]+->Fragment_160 CID Fragment_111 Deuterated Benzylamine Fragment m/z 111.1 This compound [M+H]+->Fragment_111 CID Fragment_192 β-Lactam Cleavage Product m/z 192.0 This compound [M+H]+->Fragment_192 CID

Caption: Proposed fragmentation pathway of this compound.

References

A Technical Guide to the Solubility and Stability of Ampicillin-d5 in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solubility and stability of Ampicillin-d5, a deuterated analog of Ampicillin. Given that this compound is primarily used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), understanding its behavior in various solvents is critical for the preparation of accurate stock solutions, calibrators, and quality controls.[1][2]

While specific quantitative solubility and stability data for this compound is limited, its physicochemical properties are expected to be nearly identical to those of unlabeled Ampicillin. The substitution of hydrogen with deuterium atoms primarily affects the compound's mass, which is advantageous for mass spectrometric detection, but does not significantly alter its solubility or chemical stability. Therefore, this document leverages the extensive data available for Ampicillin as a strong surrogate for this compound.

Chemical Structures of Ampicillin and this compound

The diagram below illustrates the chemical structures of both Ampicillin and its deuterated form, this compound, highlighting the positions of the five deuterium atoms on the phenyl group.

cluster_ampicillin Ampicillin cluster_ampicillin_d5 This compound (Isotopic Labeling) amp_img d5_img

Caption: Chemical structures of Ampicillin and this compound.

Solubility Data

The solubility of Ampicillin and its sodium salt varies significantly across different solvents. Ampicillin sodium salt generally exhibits higher solubility in aqueous and polar organic solvents. The data presented below is compiled from various technical datasheets and research articles.

Table 1: Solubility of Ampicillin and its Analogs in Various Solvents

CompoundSolventSolubilityReference(s)
This compound Water (H₂O)4.9 mg/mL (requires sonication, warming, and pH adjustment to 9)[3]
Ampicillin Sodium Salt Water50 mg/mL
Ampicillin Sodium Salt Dimethylformamide (DMF)~20 mg/mL[4][5]
Ampicillin Sodium Salt Dimethyl Sulfoxide (DMSO)~16 mg/mL[4][5]
Ampicillin Sodium Salt Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4][5]
Ampicillin Sodium Salt Ethanol~2 mg/mL[4][5]
Ampicillin Anhydrous WaterSparingly soluble[6]
Ampicillin Anhydrous MethanolSlightly soluble[6]
Ampicillin Anhydrous 1 M Ammonium Hydroxide (NH₄OH)50 mg/mL
Ampicillin 0.1 M Sodium Hydroxide (NaOH)25 mg/mL[7]
Ampicillin DMSO240 mg/mL[7]

Stability of this compound Solutions

The stability of Ampicillin in solution is a critical factor for ensuring the accuracy of analytical standards. Degradation is primarily driven by the hydrolysis of the β-lactam ring. This process is highly dependent on pH, temperature, concentration, and the composition of the solvent or buffer.[8]

Key Factors Influencing Stability:

  • pH: Ampicillin is most stable in solutions with a pH between 3.8 and 5. Stability decreases significantly at pH values above 7. In alkaline solutions (pH ~8), 5R-penicilloic acid is the initial degradation product.[9][10]

  • Temperature: As with most chemical compounds, degradation rates increase with temperature. Stock solutions are best stored frozen, while refrigerated temperatures (2-8°C) can preserve solutions for shorter periods.[11]

  • Solvent/Vehicle: Ampicillin is considerably less stable in dextrose solutions compared to sodium chloride solutions.[12][13] The use of 5% Dextrose Injection as a vehicle is discouraged, as solutions may be stable for only 4 hours at 5°C.[12][13]

  • Concentration: Some studies indicate that the stability of sodium ampicillin decreases as its concentration in solution increases.[12][13]

Table 2: Stability of Ampicillin Solutions Under Various Conditions

ConcentrationVehicle / SolventStorage TemperatureDuration of Stability (>90% Potency)Reference(s)
Stock Solution (-d5)Water-80°C6 months[3][14]
Stock Solution (-d5)Water-20°C1 month[3][14]
50 mg/mLWater2-8°CUp to 3 weeks
50 mg/mLWater-20°C4-6 months
In Culture MediaN/A37°CUp to 3 days
10 mg/mLN/ARefrigerated3 days[11]
12 mg/mLNormal Saline (Buffered)Room TemperatureAt least 48 hours[15]
12 mg/mLNormal SalineRoom TemperatureAt least 24 hours[11][15]
12 mg/mLNormal SalineRefrigerated (4°C)72 hours[11]
0.5 - 4.0 g/100 mLSodium Chloride Injection5°C72 hours (lower concentrations more stable)[12][13]
0.5 - 2.0 g/100 mLSodium Chloride Injection25°C24 hours[12]
24 g/L0.9% Sodium Chloride25°C and 30°C30 hours[8]
24 g/L0.9% Sodium Chloride37°C24 hours[8]

Experimental Protocols

Accurate determination of solubility and stability requires robust experimental design and validated analytical methods. High-Performance Liquid Chromatography (HPLC) is the gold standard for stability-indicating assays.[11]

Protocol 1: Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution. A 0.22 µm syringe filter is suitable.

  • Quantification: Dilute an aliquot of the clear supernatant with an appropriate mobile phase. Analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Determine the solubility based on the measured concentration in the saturated solution.

Protocol 2: Stability Assessment using HPLC-UV

This protocol outlines a typical workflow for assessing the stability of an this compound solution over time.

prep 1. Solution Preparation Prepare this compound stock solution in the desired solvent at a known concentration (e.g., 1 mg/mL). aliquot 2. Aliquoting & Storage Dispense into multiple vials. Store under defined conditions (e.g., -20°C, 4°C, 25°C). prep->aliquot sampling 3. Time-Point Sampling Withdraw aliquots at specified time intervals (e.g., T=0, 4h, 8h, 12h, 24h, 48h, 72h). aliquot->sampling analysis 4. HPLC-UV Analysis Inject samples onto a C18 column. Use a validated, stability-indicating method (e.g., UV detection at 240 nm). sampling->analysis data 5. Data Processing Quantify the peak area of this compound at each time point. analysis->data calc 6. Stability Calculation Calculate the percentage of initial concentration remaining. Determine the time to 90% potency (T90). data->calc

Caption: Experimental workflow for an HPLC-based stability study.

Detailed Methodological Parameters (Example):

  • HPLC System: A standard HPLC system with a UV detector.[11]

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm).[11]

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[11]

  • Flow Rate: 0.150 mL/min.[11]

  • Column Temperature: 50°C.[11]

  • UV Detection: 240 nm.[11]

  • Injection Volume: 1 µL.[11]

  • Data Analysis: The concentration at each time point is calculated relative to the initial (T=0) concentration. Stability is often defined as the time during which the concentration remains above 90% of the initial value.

Primary Degradation Pathway

The primary mechanism of ampicillin degradation in aqueous solutions, particularly under neutral to alkaline conditions, is the hydrolysis of the four-membered β-lactam ring. This irreversible reaction opens the ring to form penicilloic acid, which is inactive as an antibiotic.

amp This compound (Active β-Lactam Ring) h2o Hydrolysis (H₂O, OH⁻) amp->h2o deg This compound Penicilloic Acid (Inactive, Ring-Opened) h2o->deg Primary Degradation Step

Caption: Simplified primary degradation pathway of this compound.

This initial degradation step can be followed by further reactions, including epimerization and polymerization, especially at higher concentrations and pH values.[9][10] For researchers using this compound as an analytical standard, preventing this initial hydrolytic step is paramount for maintaining sample integrity and accuracy.

References

A Comprehensive Guide to Sourcing and Utilizing High-Purity Ampicillin-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the procurement and application of high-purity Ampicillin-d5. This deuterated analog of ampicillin serves as an invaluable internal standard for quantitative analyses, particularly in pharmacokinetic and metabolic studies.

Procurement of High-Purity this compound

A variety of reputable chemical suppliers offer high-purity this compound for research purposes. When selecting a supplier, it is crucial to consider factors such as isotopic purity, chemical purity, and the availability of comprehensive analytical documentation, including a Certificate of Analysis (CoA).

Table 1: Key Suppliers of High-Purity this compound

SupplierProduct NameCAS NumberPurityAdditional Information
Cayman ChemicalThis compound1426173-65-0≥99% deuterated forms (d1-d5)[1]Intended for use as an internal standard for quantification by GC- or LC-MS.[1]
Simson Pharma LimitedThis compound1426173-65-0High qualityAccompanied by a Certificate of Analysis.[2]
MedchemExpressThis compound1426173-65-0Not specifiedDeuterium labeled Ampicillin.[3]
PharmaffiliatesThis compound1426173-65-0Not specifiedStored at 2-8°C.[4]
Fisher ScientificThis compound, Honeywell Fluka1426173-65-0Not specifiedProduced according to ISO 9001.[5]
VeeprhoThis compound1426173-65-0Not specifiedUtilized as an internal standard in analytical and pharmacokinetic research.[6]
Santa Cruz BiotechnologyThis compound (Mixture of Diastereomers)69-53-4Not specifiedLabeled Ampicillin.[7]
LGC StandardsThis compound (Mixture of Diastereomers)1426173-65-0Not specifiedStable isotope labeled analytical standard.[8]
ClinivexL-(+)-Ampicillin-d5Not specifiedNot specifiedDeuterium labeled L-(+)-Ampicillin.[9]
MyBioSourceThis compoundNot specifiedChemical Purity: 98%; Isotopic Purity: 97.3%[10]For Research Use Only.[10]

Table 2: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name (2S,5R,6R)-6-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₁₆H₁₄D₅N₃O₄S[1]
Molecular Weight 354.44 g/mol [4]
CAS Number 1426173-65-0[1]
Appearance Off-White to Pale Yellow Solid
Storage -20°C or 2-8°C (refer to supplier for specific instructions)[1][4]

Experimental Protocols: Quantitative Analysis of Ampicillin using this compound by LC-MS/MS

This compound is predominantly used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to ensure the accuracy and precision of ampicillin quantification in biological matrices.[1] The following is a generalized protocol synthesized from established methodologies.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting ampicillin from plasma samples.[11]

  • Reagents:

    • Acetonitrile (ACN), LC-MS grade

    • Methanol (MeOH), LC-MS grade

    • Formic acid (FA), LC-MS grade

    • Ultrapure water

    • This compound internal standard stock solution (e.g., 1 mg/mL in MeOH)

    • Working internal standard solution (e.g., 10 µg/mL in 50:50 MeOH:Water)

  • Procedure:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of the working internal standard solution (this compound).

    • Vortex briefly to mix.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30-40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:ACN with 0.1% FA).

    • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient Elution:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 2% B

    • 6.1-8 min: 2% B (re-equilibration)

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry Conditions
  • Instrumentation: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor and product ions for ampicillin and this compound need to be optimized by direct infusion. Representative transitions are provided below.

Table 3: Representative MRM Transitions for Ampicillin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ampicillin350.1160.1, 106.1Optimized for the specific instrument
This compound355.1160.1, 111.1Optimized for the specific instrument
  • Ion Source Parameters:

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Desolvation Gas Flow: ~800 L/hr

    • Cone Gas Flow: ~50 L/hr

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of ampicillin in a biological matrix using this compound as an internal standard.

experimental_workflow sample Biological Sample (e.g., Plasma) add_is Spike with This compound (IS) sample->add_is extraction Protein Precipitation & Extraction add_is->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms data_processing Data Processing (Peak Integration) lc_ms->data_processing quantification Quantification (Analyte/IS Ratio) data_processing->quantification result Final Concentration quantification->result

Caption: Workflow for Ampicillin Quantification using an Internal Standard.

Mechanism of Action of Ampicillin

Ampicillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12][13][14] The following diagram illustrates this mechanism.

ampicillin_moa ampicillin Ampicillin pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) ampicillin->pbp Binds to & Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes lysis Cell Lysis & Bacterial Death pbp->lysis Inhibition leads to cell_wall Bacterial Cell Wall Synthesis crosslinking->cell_wall Essential for crosslinking->lysis cell_wall->lysis Weakened wall leads to

Caption: Ampicillin's Mechanism of Action on Bacterial Cell Wall Synthesis.

References

Ampicillin-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of Ampicillin-d5 as an internal standard in the quantitative analysis of ampicillin.

Core Compound Identification

This compound is a deuterated analog of ampicillin, a broad-spectrum β-lactam antibiotic. Its primary application in research and drug development is as a stable isotope-labeled internal standard for the quantification of ampicillin in biological matrices using mass spectrometry-based assays.[1] The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass difference from the unlabeled ampicillin, enabling accurate and precise quantification.

IdentifierValueReference
CAS Number 1426173-65-0[2][3][4]
Molecular Formula C₁₆H₁₄D₅N₃O₄S[2][4][5][6][7]
Molecular Weight 354.44 g/mol [4][5][7]
Synonyms (2S,5R,6R)-6-[[(2R)-2-amino-2-(phenyl-2,3,4,5,6-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[2]

Mechanism of Action of Ampicillin

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][7] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[6][7] Peptidoglycan is a vital component that provides structural integrity to the bacterial cell wall. By inhibiting the cross-linking of peptidoglycan chains, ampicillin weakens the cell wall, leading to cell lysis and bacterial death.[1][7]

Ampicillin_Mechanism_of_Action cluster_bacterium Bacterial Cell Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Binds to Peptidoglycan_synthesis Peptidoglycan Synthesis Ampicillin->Peptidoglycan_synthesis Inhibits PBP->Peptidoglycan_synthesis Catalyzes Cell_wall Bacterial Cell Wall Peptidoglycan_synthesis->Cell_wall Forms Cell_lysis Cell Lysis Cell_wall->Cell_lysis Weakened wall leads to

Ampicillin's mechanism of action.

Experimental Protocols: Quantification of Ampicillin using this compound

This compound is instrumental in pharmacokinetic and bioequivalence studies where accurate measurement of ampicillin concentrations in biological fluids is required. Below is a generalized experimental protocol for the quantification of ampicillin in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration will depend on the specific assay).

  • Vortex mix the sample for 15 seconds.

  • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for another 15 seconds.

  • Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant and dilute 1:4 with water containing 0.1% formic acid.

  • Inject the final solution into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of ampicillin.

ParameterCondition
LC Column Accucore C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 2 mM ammonium formate with 0.1% formic acid in water
Mobile Phase B 0.1% formic acid in acetonitrile
Flow Rate 0.5 mL/min
Gradient Start with 2% B for 1.5 min, increase to 50% B in 3.5 min, then to 100% B in 1 min, hold for 1.5 min, and re-equilibrate at 2% B for 1.5 min.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters (MRM Transitions)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Ampicillin348.1206.8Negative
This compound353.0211.9Negative

Note: MRM transitions can vary depending on the instrument and optimization.

Quantitative Data and Method Validation

The use of this compound as an internal standard allows for the development of robust and reliable quantitative methods. The validation of such methods typically includes assessing linearity, precision, accuracy, and recovery.

Validation ParameterTypical Performance
Linearity Range 0.1040 µg/mL to 10.1562 µg/mL
Intra-day Precision < 3.50%
Inter-day Precision < 3.50%
Accuracy 96.27 – 103.59 %
Mean Recovery 84.51% for ampicillin

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the quantification of ampicillin is depicted below.

Experimental_Workflow start Start: Clinical Study sample_collection Plasma Sample Collection start->sample_collection add_is Addition of This compound (IS) sample_collection->add_is sample_prep Sample Preparation (Protein Precipitation) add_is->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Data Processing (Quantification) lcms_analysis->data_processing pk_analysis Pharmacokinetic Analysis data_processing->pk_analysis end End: Results Reporting pk_analysis->end

Workflow for ampicillin quantification.

References

An In-depth Technical Guide to the Isotopic Labeling of Ampicillin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ampicillin-d5, a deuterated analog of the widely used broad-spectrum antibiotic, ampicillin. Primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies, this compound offers enhanced accuracy and precision in the quantification of ampicillin in complex biological matrices. This document details the isotopic labeling, synthesis, and analytical characterization of this compound, presenting data in a structured format for ease of comparison and providing detailed experimental methodologies.

Core Concepts of Isotopic Labeling

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In the context of drug development and analysis, stable isotopes like deuterium (²H or D) are incorporated into a drug molecule. Deuterium-labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass. This mass difference is readily detectable by mass spectrometry, making them ideal internal standards for quantitative analysis. The use of a stable isotope-labeled internal standard like this compound corrects for variations in sample preparation and instrument response, leading to more reliable and accurate results.

This compound: Structure and Isotopic Purity

This compound is specifically labeled with five deuterium atoms on the phenyl ring of the aminophenylacetyl side chain. This strategic placement ensures that the deuterium labels are not readily exchangeable under typical physiological or analytical conditions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₆H₁₄D₅N₃O₄S
Molecular Weight 354.4 g/mol
Exact Mass 354.14101100 Da
Isotopic Purity ≥98% (typically ≥99% deuterated forms)
Deuterium Labeling Phenyl-d5

Synthesis of this compound

The synthesis of this compound involves the coupling of a deuterated precursor, D-(-)-α-phenylglycine-d5, with 6-aminopenicillanic acid (6-APA). The key to the synthesis is the preparation of the isotopically labeled amino acid.

Experimental Protocol: Synthesis of D-(-)-α-phenylglycine-d5

A plausible method for the synthesis of D-phenylglycine-d5 is through a modified Strecker synthesis using deuterated starting materials.

  • Preparation of Benzaldehyde-d5: Benzaldehyde is deuterated via acid-catalyzed H/D exchange using D₂SO₄ in D₂O. The mixture is heated under reflux, and the deuterated benzaldehyde is then extracted.

  • Strecker Synthesis:

    • Benzaldehyde-d5 is reacted with sodium cyanide (NaCN) and ammonium chloride (NH₄Cl) in a solution of D₂O and methanol-d4.

    • The resulting α-aminonitrile-d5 is then hydrolyzed with hydrochloric acid in D₂O to yield racemic DL-phenylglycine-d5.

  • Resolution: The racemic mixture is resolved to obtain the desired D-enantiomer. This can be achieved through enzymatic resolution or by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Experimental Protocol: Synthesis of this compound
  • Activation of D-(-)-α-phenylglycine-d5: The carboxylic acid group of D-(-)-α-phenylglycine-d5 is activated to facilitate amide bond formation. A common method is the formation of an acid chloride or the use of coupling agents like dicyclohexylcarbodiimide (DCC).

  • Coupling with 6-APA: The activated D-(-)-α-phenylglycine-d5 is then reacted with 6-aminopenicillanic acid (6-APA) in a suitable aprotic solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) to neutralize the generated acid.

  • Purification: The crude this compound is purified by recrystallization or chromatography to achieve high purity.

Synthesis_of_Ampicillin_d5 cluster_precursor Synthesis of D-Phenylglycine-d5 cluster_final Synthesis of this compound Benzaldehyde Benzaldehyde Benzaldehyde-d5 Benzaldehyde-d5 Benzaldehyde->Benzaldehyde-d5 D2SO4, D2O alpha-Aminonitrile-d5 alpha-Aminonitrile-d5 Benzaldehyde-d5->alpha-Aminonitrile-d5 NaCN, NH4Cl, D2O DL-Phenylglycine-d5 DL-Phenylglycine-d5 alpha-Aminonitrile-d5->DL-Phenylglycine-d5 HCl, D2O (Hydrolysis) D-Phenylglycine-d5 D-Phenylglycine-d5 DL-Phenylglycine-d5->D-Phenylglycine-d5 Resolution Activated Phenylglycine-d5 Activated Phenylglycine-d5 D-Phenylglycine-d5->Activated Phenylglycine-d5 Activation (e.g., DCC) This compound This compound Activated Phenylglycine-d5->this compound 6-APA, Base

Caption: Proposed synthetic pathway for this compound.

Analytical Characterization of this compound

The successful synthesis and purity of this compound are confirmed using various analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium and for the quantitative analysis of ampicillin using this compound as an internal standard.

Table 2: Key Mass Spectrometry Data for Ampicillin and this compound

Analyte[M+H]⁺ (m/z)Key Fragment Ions (m/z)
Ampicillin350.1192.1, 174.1, 160.1, 106.1
This compound355.1192.1, 174.1, 160.1, 111.1
  • Parent Ion: In electrospray ionization (ESI) positive mode, this compound exhibits a protonated molecular ion ([M+H]⁺) at m/z 355.1, which is 5 mass units higher than that of unlabeled ampicillin (m/z 350.1).

  • Fragmentation Pattern: The fragmentation pattern of this compound is similar to that of ampicillin. The key fragments that do not contain the phenyl ring, such as the thiazolidine ring fragment (m/z 160.1) and fragments of the β-lactam core (m/z 192.1, 174.1), remain at the same mass-to-charge ratio. The fragment containing the deuterated phenylaminomethyl group appears at m/z 111.1, a shift of +5 from the corresponding fragment in ampicillin (m/z 106.1).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ampicillin: 350.1 → 106.1

      • This compound: 355.1 → 111.1

LCMS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Injection Sample Injection C18 Column C18 Column Sample Injection->C18 Column Mobile Phase Gradient Separated Analytes Separated Analytes C18 Column->Separated Analytes ESI Source ESI Source Separated Analytes->ESI Source Ionization Quadrupole 1 Quadrupole 1 ESI Source->Quadrupole 1 Precursor Ion Selection Collision Cell Collision Cell Quadrupole 1->Collision Cell Fragmentation Quadrupole 3 Quadrupole 3 Collision Cell->Quadrupole 3 Product Ion Selection Detector Detector Quadrupole 3->Detector Data Analysis Data Analysis Detector->Data Analysis Quantification

Caption: Workflow for LC-MS/MS analysis of Ampicillin.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring will be absent. In ²H NMR, a signal will be observed in the aromatic region, confirming the presence and location of the deuterium atoms.

Table 3: Expected ¹H NMR Spectral Changes in this compound

Functional GroupAmpicillin Chemical Shift (δ, ppm)This compound Expected Observation
Phenyl Protons~7.2-7.4 (multiplet)Signal absent or significantly reduced
Other ProtonsUnchangedNo significant change in chemical shift
  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. The absence of signals in the aromatic region corresponding to the phenyl ring protons confirms successful deuteration.

  • ²H NMR Acquisition: Acquire a deuterium NMR spectrum. The presence of a signal in the aromatic region confirms the incorporation of deuterium onto the phenyl ring.

Conclusion

This compound is a crucial tool for the accurate quantification of ampicillin in research and clinical settings. Understanding its synthesis and analytical characteristics is essential for its proper application. This guide has provided an in-depth overview of the isotopic labeling, a plausible synthetic route, and the key analytical methods used to characterize this compound. The provided data and protocols serve as a valuable resource for scientists and researchers in the field of drug development and analysis.

Methodological & Application

Application Notes: Quantitative Analysis of Ampicillin in Biological Matrices Using Ampicillin-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the quantitative analysis of ampicillin in biological matrices, such as human plasma and swine tissues, using a stable isotope-labeled internal standard, Ampicillin-d5, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. The use of this compound ensures high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.[1][2] This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and residue analysis.[1][2][3]

Introduction

Ampicillin is a broad-spectrum β-lactam antibiotic widely used in human and veterinary medicine.[2][4] Accurate quantification of ampicillin in biological samples is essential for determining its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring residue levels in food-producing animals.[1][2] LC-MS/MS has emerged as the preferred analytical technique due to its high sensitivity, selectivity, and specificity. The incorporation of a stable isotope-labeled internal standard, such as this compound, is critical for robust and reliable quantification, as it closely mimics the analyte's behavior during extraction and ionization, thereby compensating for potential analytical variabilities.[2]

Principle of Internal Standardization

The fundamental principle of using an internal standard (IS) in quantitative analysis is to add a known amount of a compound that is structurally and chemically similar to the analyte of interest to all samples, calibrators, and quality controls. The ratio of the analyte's response to the IS response is then used for quantification. This approach effectively corrects for variations in sample volume, extraction efficiency, injection volume, and instrument response. This compound is an ideal internal standard for ampicillin analysis as it co-elutes with ampicillin and exhibits similar ionization efficiency, but is distinguishable by its mass-to-charge ratio (m/z).

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS Add known amount of IS ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Spike_IS->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Evaporation_Reconstitution Evaporation & Reconstitution (Optional) SupernatantCollection->Evaporation_Reconstitution Injection Injection into LC-MS/MS SupernatantCollection->Injection Evaporation_Reconstitution->Injection Chromatography Chromatographic Separation (C18 or PFP column) Injection->Chromatography Ionization Electrospray Ionization (ESI) (Negative or Positive Mode) Chromatography->Ionization MassAnalyzer Tandem Mass Spectrometry (MRM Mode) Ionization->MassAnalyzer PeakIntegration Peak Area Integration (Ampicillin & this compound) MassAnalyzer->PeakIntegration RatioCalculation Calculate Peak Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation CalibrationCurve Generate Calibration Curve RatioCalculation->CalibrationCurve Plot Ratio vs. Concentration Quantification Quantify Ampicillin Concentration RatioCalculation->Quantification Interpolate from curve CalibrationCurve->Quantification

Caption: General workflow for the quantification of ampicillin using this compound as an internal standard.

Experimental Protocols

Materials and Reagents
  • Ampicillin (Reference Standard)

  • This compound (Internal Standard)[2][4]

  • LC-MS Grade Methanol[2]

  • LC-MS Grade Acetonitrile[1][5]

  • LC-MS Grade Formic Acid[2][6]

  • LC-MS Grade Water[2]

  • Ammonium Acetate

  • Biological Matrix (e.g., Human Plasma, Swine Tissue)

Stock and Working Solutions Preparation
  • Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin in an appropriate solvent (e.g., water or methanol/water mixture).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the ampicillin stock solution.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ampicillin stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration standards.

  • Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 25 µg/mL) by diluting the stock solution with the same solvent.[2]

Sample Preparation (Protein Precipitation)

This protocol is a general guideline and may require optimization for different biological matrices.

  • Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice.

  • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution.

  • Vortex mix for 15 seconds.

  • Add 200-400 µL of cold acetonitrile or methanol to precipitate proteins.[1][5][7]

  • Vortex mix vigorously for at least 30 seconds.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

G cluster_workflow Sample Preparation Workflow Start Start with Biological Sample Add_IS Add this compound Internal Standard Start->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_Precipitant Add Cold Acetonitrile or Methanol Vortex1->Add_Precipitant Vortex2 Vortex Vigorously Add_Precipitant->Vortex2 Centrifuge Centrifuge at High Speed Vortex2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Analyze Inject into LC-MS/MS Collect_Supernatant->Analyze

Caption: Step-by-step sample preparation workflow using protein precipitation.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterCondition 1Condition 2
Column Hypurity C18 (3 µm, 2.1 x 50 mm)[2]Pentafluorophenyl (PFP) Column[1]
Mobile Phase A 0.05% Formic Acid in Water[2]10mM Ammonium Acetate[1]
Mobile Phase B 0.05% Formic Acid in Methanol[2]Acetonitrile[1]
Flow Rate 0.2 - 0.5 mL/min[1][6]0.5 mL/min[1]
Gradient Gradient elution is typically used. For example, starting with a low percentage of organic phase, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.[2][6]A typical gradient might be: 0-1 min at 5% B, ramp to 95% B over 6 min, hold for 2 min, then return to initial conditions.
Injection Volume 5 - 20 µL[5][6]10 µL[1]
Column Temperature 20 - 40°C[1][2]40°C[2]

Mass Spectrometry (MS) Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is commonly reported.[1][2][8]
Scan Type Multiple Reaction Monitoring (MRM)[1][8]
Spray Voltage 3 kV (Negative Mode)[2]
Sheath Gas Pressure 50 arbitrary units[2]
Auxiliary Gas Pressure 20 arbitrary units[2]
Source Temperature 400 - 500°C[6][9]

MRM Transitions

The following MRM transitions are monitored for ampicillin and its internal standard, this compound. The collision energy should be optimized for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ampicillin 348.1206.8 / 207.0Negative[2][8]
This compound 353.0 / 353.1211.9 / 212.0Negative[2][8]
Ampicillin 350.1160.0Positive[5]

Quantitative Data Summary

The performance of the method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below based on published data.

ParameterTypical Value/RangeReference
Lower Limit of Quantification (LLOQ) 0.1 - 0.25 µg/mL in plasma[1][3]
0.1 - 0.12 ng/g in tissue[2]
Calibration Curve Range 0.25 - 200 µg/mL (plasma)[1][3]
0.1 - 50 ng/mL (tissue)[2]
Linearity (r²) > 0.99[2][8]
Intra-day Precision (%CV) ≤ 11.5%[1][3]
Inter-day Precision (%CV) ≤ 11.5%[1][3]
Accuracy (% Bias) Within ±15% (85-115%)[1][3]
Recovery 84.5% - 98.5%[8]
91.8% - 97.2% (tissue)[2]

Conclusion

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, sensitive, and specific approach for the quantification of ampicillin in various biological matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, drug development, and food safety. The methodology can be adapted and validated for specific laboratory instrumentation and matrix requirements.

References

Application Notes and Protocols for Ampicillin Quantification in Plasma Using Ampicillin-d5

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ampicillin is a widely utilized β-lactam antibiotic for treating various bacterial infections. Accurate quantification of ampicillin concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document provides a detailed protocol for the determination of ampicillin in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Ampicillin-d5, ensures high accuracy and precision by correcting for matrix effects and variations during sample processing. The described method is based on a simple protein precipitation extraction procedure, followed by chromatographic separation and mass spectrometric detection.

Materials and Reagents

  • Analytes and Standards:

    • Ampicillin trihydrate

    • This compound (Internal Standard, IS)

  • Reagents and Solvents:

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • Ultrapure water

    • Drug-free human plasma (with K2-EDTA as anticoagulant)

  • Equipment:

    • Liquid Chromatograph (LC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

    • Analytical column (e.g., C18, 2.1 x 50 mm, 3 µm)

    • Microcentrifuge

    • Vortex mixer

    • Calibrated pipettes

    • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin trihydrate in ultrapure water to obtain a final concentration of 1 mg/mL.[1]

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Ampicillin Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the ampicillin stock solution with a 50:50 mixture of methanol and water.

  • IS Working Solution (e.g., 50 µg/mL): Dilute the this compound stock solution in the mobile phase or a suitable solvent to prepare a working solution.[1]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration Standards: Spike drug-free human plasma with the appropriate ampicillin working solutions to achieve final concentrations for the calibration curve. A typical range is 0.25 to 200 µg/mL.[2][3]

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for extracting ampicillin from plasma samples.[2][3]

  • Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add a specified volume of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[4]

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4][5][6]

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of ampicillin and this compound.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.[7][8]

    • Mobile Phase A: 0.1% formic acid in water or 10mM ammonium acetate.[7][9]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[8][10]

    • Flow Rate: 0.5 mL/min.[2]

    • Injection Volume: 5-10 µL.[2][5]

    • Column Temperature: 40°C.[8][9]

    • A gradient elution is typically employed to ensure good separation.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion electrospray ionization (ESI) is often used for ampicillin.[2][8]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[2][3]

    • MRM Transitions:

      • Ampicillin: m/z 348.1 → 206.8[2]

      • This compound: m/z 353.1 → 212.0[8] or 353.0 → 211.9[2]

    • Spray Voltage: ~3 kV.[8]

Method Validation

The analytical method should be validated according to the guidelines of regulatory agencies like the FDA or EMA.[1] Key validation parameters include:

  • Linearity: Assessed by analyzing calibration standards over the specified concentration range.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days. The mean accuracy should be within ±15% (±20% for LLOQ) of the nominal concentration, and the precision (coefficient of variation) should not exceed 15% (20% for LLOQ).[5]

  • Selectivity and Specificity: Evaluated by analyzing blank plasma from different sources to ensure no interference at the retention times of ampicillin and the internal standard.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of unextracted standards. Recoveries for ampicillin are often above 80%.[2][11]

  • Matrix Effect: Assesses the influence of plasma components on the ionization of the analyte and internal standard.

  • Stability: The stability of ampicillin in plasma is evaluated under various conditions:

    • Freeze-Thaw Stability: Stability after multiple cycles of freezing and thawing.[1][12]

    • Short-Term Stability: Stability at room temperature. Ampicillin in plasma is generally stable for up to 24 hours at room temperature.[1][13]

    • Long-Term Stability: Stability at -20°C or -80°C. At -20°C, ampicillin is stable for several weeks.[1][12]

    • Post-Preparative Stability: Stability of the extracted samples in the autosampler.

Data Presentation

Table 1: Summary of LC-MS/MS Parameters

ParameterCondition
LC System High-Performance Liquid Chromatograph
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min[2]
Column Temperature 40°C[8]
Injection Volume 10 µL[2]
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Negative Electrospray Ionization (ESI)[2][8]
MRM Transition (AMP) m/z 348.1 → 206.8[2]
MRM Transition (AMP-d5) m/z 353.1 → 212.0[8]

Table 2: Calibration Standard and QC Sample Concentrations (Example)

Sample TypeConcentration (µg/mL)
Calibration Standard 10.25
Calibration Standard 20.5
Calibration Standard 32.0
Calibration Standard 410.0
Calibration Standard 550.0
Calibration Standard 6100.0
Calibration Standard 7150.0
Calibration Standard 8200.0
LLOQ QC0.25
Low QC (LQC)0.75
Medium QC (MQC)75.0
High QC (HQC)175.0

Table 3: Bioanalytical Method Validation Acceptance Criteria

ParameterAcceptance Criteria
LinearityCorrelation coefficient (r²) ≥ 0.99
AccuracyWithin ±15% of nominal value (±20% for LLOQ)[5]
PrecisionCoefficient of Variation (CV) ≤ 15% (≤ 20% for LLOQ)[5]
StabilityAnalyte concentration within ±15% of the baseline concentration

Table 4: Ampicillin Stability in Human Plasma

Storage ConditionDurationStability Assessment
Room Temperature24 hoursStable[1][13]
2-8°C5 daysStable[13]
-20°C20 daysStable[12][13]
Freeze-Thaw Cycles3 cyclesStable[1][12]
Processed Sample (Autosampler)24 hoursStable

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (Unknown, QC, or Standard) add_is Add Internal Standard (this compound) plasma_sample->add_is protein_precipitation Protein Precipitation (with Acetonitrile) add_is->protein_precipitation vortex Vortex Mixing protein_precipitation->vortex centrifuge Centrifugation vortex->centrifuge supernatant_transfer Supernatant Transfer centrifuge->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration concentration_calculation Concentration Calculation (using Calibration Curve) peak_integration->concentration_calculation final_result Final Result (Ampicillin Concentration) concentration_calculation->final_result

Caption: Experimental workflow for ampicillin quantification in plasma.

method_validation cluster_core Core Parameters cluster_stability Stability Assessment cluster_extraction Extraction Efficiency Validation Bioanalytical Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Selectivity Selectivity & Specificity Validation->Selectivity FreezeThaw Freeze-Thaw Validation->FreezeThaw ShortTerm Short-Term (Bench-Top) Validation->ShortTerm LongTerm Long-Term (Frozen) Validation->LongTerm PostPreparative Post-Preparative Validation->PostPreparative Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect

Caption: Key components of bioanalytical method validation.

References

Application of Ampicillin-d5 in Pharmacokinetic Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ampicillin-d5 as an internal standard in pharmacokinetic (PK) studies of ampicillin. The use of a stable isotope-labeled internal standard like this compound is critical for accurate and precise quantification of ampicillin in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle and Application

This compound is a deuterated form of ampicillin, where five hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for the bioanalysis of ampicillin for several key reasons:

  • Similar Physicochemical Properties: this compound exhibits nearly identical chemical and physical properties to ampicillin, ensuring it behaves similarly during sample extraction, chromatography, and ionization.

  • Co-elution with Analyte: It co-elutes with ampicillin during liquid chromatography, meaning it experiences the same matrix effects (ion suppression or enhancement) in the mass spectrometer.

  • Mass Differentiation: Despite these similarities, this compound is readily distinguished from ampicillin by its higher mass-to-charge ratio (m/z) in the mass spectrometer.

By adding a known amount of this compound to all samples (calibration standards, quality controls, and unknown study samples) at the beginning of the sample preparation process, it compensates for variability in sample recovery and instrument response. The ratio of the analyte (ampicillin) peak area to the internal standard (this compound) peak area is used for quantification, leading to highly accurate and reproducible results.

The primary application of this compound is in pharmacokinetic studies to determine key parameters such as:

  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC: Area under the plasma concentration-time curve

  • t1/2: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

Accurate measurement of these parameters is essential for drug development, dose optimization, and establishing bioequivalence.

Bioanalytical Method Validation using this compound

A robust and validated bioanalytical method is a prerequisite for reliable pharmacokinetic data. The following tables summarize typical validation parameters for an LC-MS/MS method for ampicillin in human plasma using this compound as an internal standard.[1]

Table 1: Calibration Curve and Sensitivity
ParameterTypical Value
Calibration Curve Range0.25 - 200 µg/mL[1]
Linearity (r²)> 0.99
Lower Limit of Quantitation (LLOQ)0.25 µg/mL[1]
Table 2: Accuracy and Precision
Quality Control (QC) LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
LLOQ (0.25 µg/mL)≤ 17.4%[1]≤ 17.4%[1]-18.1% to 18.7%[1]-18.1% to 18.7%[1]
Low QC≤ 11.5%[1]≤ 11.5%[1]-11.5% to 12.5%[1]-11.5% to 12.5%[1]
Medium QC≤ 11.5%[1]≤ 11.5%[1]-11.5% to 12.5%[1]-11.5% to 12.5%[1]
High QC≤ 11.5%[1]≤ 11.5%[1]-11.5% to 12.5%[1]-11.5% to 12.5%[1]

CV: Coefficient of Variation

Pharmacokinetic Data from a Neonatal Study

The following table presents pharmacokinetic parameters of ampicillin from a study in neonates, where a validated HPLC-MS/MS method was employed for ampicillin quantification.[2] While the specific internal standard was not named, the robust validation is indicative of the use of a stable isotope-labeled standard like this compound.

Table 3: Population Pharmacokinetic Parameters of Ampicillin in Neonates
ParameterMedian (Range)
Gestational Age (weeks)36 (24 to 41)
Postnatal Age (days)5 (0 to 25)
Ampicillin Dose (mg/kg/day)200 (100 to 350)
Observed Concentration (µg/mL)123 (0.85 to 464)

Experimental Protocols

This section outlines a typical experimental protocol for the quantification of ampicillin in human plasma using this compound as an internal standard, based on LC-MS/MS.

Materials and Reagents
  • Ampicillin reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions
  • Ampicillin Stock Solution (1 mg/mL): Accurately weigh and dissolve ampicillin reference standard in a suitable solvent (e.g., water or methanol) to obtain a final concentration of 1 mg/mL.

  • This compound Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same manner.

  • Working Solutions: Prepare serial dilutions of the ampicillin stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for blank, zero standard, calibration standards, QCs, and unknown samples.

  • Add 50 µL of the appropriate matrix (blank plasma) or sample to each tube.

  • Spike 10 µL of the this compound working solution into all tubes except the blank.

  • For calibration standards and QCs, spike with the corresponding ampicillin working solutions. For unknown samples, add 10 µL of the solvent.

  • Vortex mix the samples for 10 seconds.

  • Add 200 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.

  • Vortex mix vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Dilute the supernatant 1:4 with water containing 0.1% formic acid before injection.

LC-MS/MS Conditions

The following are typical starting conditions that may require optimization.

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.

  • Gradient:

    • 0-1.5 min: 2% B

    • 1.5-5.0 min: Linear gradient to 50% B

    • 5.0-6.0 min: Linear gradient to 100% B

    • 6.0-7.5 min: Hold at 100% B

    • 7.5-7.6 min: Return to 2% B

    • 7.6-9.0 min: Re-equilibrate at 2% B

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Ampicillin: m/z 348.1 → 206.8[1]

    • This compound: m/z 353.0 → 211.9[1]

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of ampicillin to this compound versus the nominal concentration of the calibration standards. A weighted (e.g., 1/x²) linear regression is typically used to fit the curve. The concentrations of ampicillin in the QC and unknown samples are then determined from this regression equation.

Visualizations

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_separation LC Separation (C18 Column) supernatant_transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Ampicillin / this compound) peak_integration->ratio_calculation concentration_determination Concentration Determination (from Calibration Curve) ratio_calculation->concentration_determination pk_analysis Pharmacokinetic Analysis concentration_determination->pk_analysis

Caption: Bioanalytical workflow for ampicillin quantification using this compound.

Stable_Isotope_Principle cluster_process Analytical Process cluster_detection MS Detection Ampicillin Ampicillin (Analyte) Extraction Extraction Ampicillin->Extraction Ampicillin_d5 This compound (Known Amount) Ampicillin_d5->Extraction LC_Separation LC Separation Extraction->LC_Separation Co-elution Ionization Ionization LC_Separation->Ionization Same Matrix Effects Ratio Ratio (Analyte / IS) Remains Constant Ionization->Ratio

Caption: Principle of stable isotope-labeled internal standard in LC-MS.

References

Application Note: High-Throughput Analysis of Ampicillin in Biological Matrices using Ampicillin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details robust and reliable sample preparation techniques for the quantitative analysis of Ampicillin in biological matrices, such as plasma and tissue. The use of a stable isotope-labeled internal standard, Ampicillin-d5, ensures high accuracy and precision in analytical results.[1] Three widely used sample preparation methods are presented: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). Each method is accompanied by a detailed protocol suitable for researchers, scientists, and drug development professionals. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Ampicillin is a broad-spectrum β-lactam antibiotic widely used in human and veterinary medicine. Accurate quantification of Ampicillin in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS quantification as it compensates for matrix effects and variations in sample processing.[1] This note provides a comparative overview of three common sample preparation techniques, enabling users to select the most appropriate method based on their specific analytical needs, considering factors like sample complexity, desired sensitivity, and throughput requirements.

Materials and Reagents

  • Ampicillin and this compound standards

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Trichloroacetic acid (TCA)

  • Phosphate buffer

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Organic extraction solvents (e.g., ethyl acetate, dichloromethane)

  • Biological matrix (e.g., plasma, tissue homogenate)

Sample Preparation Protocols

This section outlines the step-by-step protocols for each of the three sample preparation techniques.

Protein Precipitation (PPT)

Protein precipitation is a simple and rapid method for removing proteins from biological samples, making it suitable for high-throughput analysis.

Protocol:

  • To 100 µL of the plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

  • Add 200 µL of a precipitation solution, such as methanol containing 0.1% formic acid or 10% trichloroacetic acid.[2]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully collect the supernatant.

  • The supernatant can be directly injected into the LC-MS/MS system or further diluted if necessary. A 1:4 dilution with water containing 0.1% formic acid is common.[2]

PPT_Workflow cluster_0 Protein Precipitation Workflow Sample 1. Plasma Sample (100 µL) IS 2. Add this compound (10 µL) Sample->IS Precipitation 3. Add Precipitation Solution (200 µL) IS->Precipitation Vortex 4. Vortex (30s) Precipitation->Vortex Centrifuge 5. Centrifuge (10,000 x g, 10 min, 4°C) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Protein Precipitation Workflow Diagram
Solid-Phase Extraction (SPE)

SPE provides a more thorough clean-up than PPT, resulting in cleaner extracts and potentially lower limits of quantification. It is a multi-step process involving conditioning, loading, washing, and eluting.

Protocol:

  • Sample Pre-treatment: To 250 µL of plasma, add the this compound internal standard. Acidify the sample with an appropriate acid (e.g., formic acid) to a pH that ensures Ampicillin is in a suitable form for binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elution: Elute the Ampicillin and this compound from the cartridge using 1 mL of a suitable organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis. A study using amoxicillin as an internal standard reported a recovery of 94.38% ± 4.05% with an LLOQ of 0.1 µg/ml for a 250 µl plasma sample.[3][4]

Solid-Phase Extraction Workflow Diagram
Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases.

Protocol:

  • To 0.2 mL of serum, add the this compound internal standard.

  • Add 0.2 mL of methanol to the serum sample.[5]

  • Vortex the mixture.

  • Add an appropriate volume of an immiscible organic solvent (e.g., 1 mL of ethyl acetate or a mixture of dichloromethane and isopropanol).

  • Vortex vigorously for 1-2 minutes to ensure efficient extraction.

  • Centrifuge at 4000 rpm for 15 minutes to separate the aqueous and organic layers.[5]

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_2 Liquid-Liquid Extraction Workflow Sample_IS 1. Serum Sample + IS (0.2 mL) Methanol 2. Add Methanol (0.2 mL) Sample_IS->Methanol Extraction 3. Add Organic Solvent & Vortex Methanol->Extraction Centrifuge 4. Centrifuge (4000 rpm, 15 min) Extraction->Centrifuge Separate 5. Separate Organic Layer Centrifuge->Separate Evaporate 6. Evaporate & Reconstitute Separate->Evaporate Analysis 7. LC-MS/MS Analysis Evaporate->Analysis

Liquid-Liquid Extraction Workflow Diagram

LC-MS/MS Parameters

The analysis of Ampicillin and its internal standard, this compound, is typically performed using a reversed-phase C18 column with a gradient elution.

ParameterRecommended Conditions
LC Column C18, 100 x 2.1 mm, 2.6 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient Start at 2% B, increase to 50% B over 3.5 minutes, then to 100% B in 1 minute, hold for 1.5 minutes, and re-equilibrate at 2% B.[2]
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Ampicillin: m/z 350.1 -> 192.1, 160.1, 106.1This compound: m/z 355.1 -> 197.1, 165.1, 111.1 (Note: Transitions for d5 are predicted based on fragmentation patterns and may need empirical optimization). A previously reported transition for Ampicillin is m/z 348.1 → 206.8 and for Ampicillin D5 is m/z 353.0 → 211.9 in negative mode.[6]
Cone Voltage Optimized for each transition, typically in the range of 15-40V.[7]

Quantitative Data Summary

The following table summarizes typical performance data for the described sample preparation methods.

ParameterProtein Precipitation (PPT)Solid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery > 85%> 90%[3]> 80%
Precision (RSD) < 15%< 10%< 15%
Lower Limit of Quantification (LLOQ) ~1-10 ng/mL~0.1-1 ng/mL[3][4]~1-5 ng/mL
Matrix Effect Moderate to HighLowLow to Moderate
Throughput HighModerateModerate
Cost per Sample LowHighLow to Moderate

Conclusion

This application note provides detailed protocols for three common sample preparation techniques for the analysis of Ampicillin using this compound as an internal standard. The choice of method will depend on the specific requirements of the analysis. Protein precipitation is a fast and simple method suitable for high-throughput screening. Solid-phase extraction offers the cleanest extracts and the best sensitivity. Liquid-liquid extraction provides a balance between cleanliness and throughput. All three methods, when coupled with LC-MS/MS, provide accurate and reliable quantification of Ampicillin in various biological matrices.

References

Preparation of Ampicillin-d5 Stock Solution for Accurate Quantification in Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Ampicillin-d5, a deuterated analog of ampicillin, serves as an ideal internal standard (IS) for the quantification of ampicillin in various biological matrices using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its chemical and physical properties are nearly identical to ampicillin, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer. This document provides a detailed protocol for the preparation of a high-purity this compound stock solution, crucial for achieving accurate and reproducible experimental results.

2. Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

PropertyValueReference
Molecular Formula C₁₆H₁₄D₅N₃O₄S[1]
Molecular Weight 354.4 g/mol [1][2][3]
CAS Number 1426173-65-0[1]
Appearance Solid[1]
Solubility Slightly soluble in water.[1]
Storage -20°C for long-term storage.[1]
Stability Stable for at least 4 years when stored at -20°C. Stock solutions at -80°C are stable for 6 months, and at -20°C for 1 month.[1][4]

3. Experimental Protocol: Preparation of a 1 mg/mL this compound Stock Solution

This protocol details the steps for preparing a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for creating working standards for LC-MS analysis.

3.1. Materials and Equipment

  • This compound solid powder

  • High-purity water (Milli-Q® or equivalent)

  • Methanol (LC-MS grade)

  • Analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Micropipettes

  • Vortex mixer

  • Syringe filters (0.22 µm)

  • Cryogenic vials for storage

3.2. Step-by-Step Procedure

  • Equilibration: Allow the container of this compound solid to reach room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh exactly 1 mg.

  • Dissolution: Carefully transfer the weighed this compound powder into the volumetric flask. Add a small amount of high-purity water (e.g., 200 µL) to dissolve the powder. Due to its slight solubility in water, initial dissolution in a small volume of a co-solvent like methanol might be necessary before adding water.

  • Vortexing: Gently vortex the solution to ensure the complete dissolution of the solid.

  • Volume Adjustment: Once completely dissolved, bring the solution to the final volume with high-purity water. Ensure the meniscus of the solution aligns with the calibration mark on the volumetric flask.

  • Homogenization: Cap the volumetric flask and invert it several times to ensure a homogenous solution.

  • Sterile Filtration: For applications requiring sterile conditions, filter the stock solution through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use cryogenic vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

4. Preparation of Working Solutions

For use as an internal standard in LC-MS analysis, the primary stock solution is typically diluted to a much lower concentration. A common working concentration for an internal standard is in the range of ng/mL.

Example Dilution:

To prepare a 1 µg/mL (1000 ng/mL) working solution from a 1 mg/mL stock solution:

  • Pipette 10 µL of the 1 mg/mL this compound stock solution into a 10 mL volumetric flask.

  • Bring the solution to the final volume with the appropriate solvent (e.g., a mixture of water and methanol, mirroring the initial mobile phase conditions of the LC-MS method).

Further serial dilutions can be performed to achieve the desired final concentration for spiking into samples.

5. Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Workflow for this compound Stock Solution Preparation cluster_prep Preparation cluster_storage Storage & Use weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer adjust 3. Adjust to Final Volume dissolve->adjust Dilute filter 4. Sterile Filter (Optional) adjust->filter aliquot 5. Aliquot filter->aliquot store 6. Store at -20°C/-80°C aliquot->store working 7. Prepare Working Solution store->working Dilute as needed

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation, storage, and handling of Ampicillin-d5 solutions to ensure their stability and efficacy for research applications. This compound, a deuterated analog of ampicillin, is commonly used as an internal standard in pharmacokinetic and metabolic studies. Proper storage is critical to maintain its isotopic purity and chemical integrity.

Summary of Recommended Storage Conditions

The stability of this compound solutions is influenced by temperature, solvent, pH, and storage duration. The following tables summarize the recommended storage conditions based on available data for both this compound and its non-deuterated counterpart, Ampicillin, which exhibits similar stability profiles.

Table 1: Recommended Storage of this compound Stock Solutions

Storage TemperatureDurationSolventReference
-80°CUp to 6 monthsWater, DMSO, Ethanol[1]
-20°CUp to 1 monthWater, DMSO, Ethanol[1]

Table 2: General Recommended Storage for Ampicillin Solutions (Applicable to this compound)

Storage TemperatureDurationSolventReference
-80°CUp to 3 monthsWater[2]
-80°CUp to 1 yearWater[3]
-20°C4 to 6 monthsWater[4][5]
2-8°CUp to 3 weeksWater[4][5]
37°C (in culture)Up to 3 daysCulture Media[4][5]

Note: Ampicillin solutions can degrade at -20°C, with one study noting a 13% degradation after one week.[2][3] For long-term storage, -80°C is highly recommended.

Factors Influencing Stability

Several factors can impact the stability of this compound solutions:

  • pH: Ampicillin solutions are most stable at a pH of 3.8-5. Stability significantly decreases at a pH above 7.[4][5]

  • Solvent: While water is a common solvent, solubility can be limited.[6] Organic solvents like DMSO and ethanol can also be used.[7] The use of dextrose solutions can decrease stability.[8] It is also important to note that Tris buffer has a deleterious effect on ampicillin.[5]

  • Temperature: As indicated in the tables, lower temperatures significantly prolong the stability of this compound solutions.

  • Light: While not explicitly stated for this compound, it is good laboratory practice to protect solutions from light, as light can degrade some antibiotics.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in Water

This protocol describes the preparation of a stock solution of this compound in water.

Materials:

  • This compound solid

  • Sterile, nuclease-free water

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Vortex mixer

  • 0.22 µm syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquots

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Dissolving: Add the appropriate volume of sterile water to achieve the desired concentration. For enhancing solubility, which is slight in water, you may need to sonicate, gently warm the solution, and adjust the pH to 9 with NaOH.[1]

  • Vortexing: Vortex the solution until the this compound is completely dissolved.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube to sterilize the stock solution.[4][5][9]

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

  • Storage: Label the aliquots clearly with the name of the compound, concentration, date of preparation, and store them at the recommended temperature (-80°C for long-term storage).

Protocol 2: Stability Testing of this compound Solution using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general workflow for assessing the stability of this compound solutions over time. High-performance liquid chromatography (HPLC) is considered the gold standard for stability testing.[10]

Materials:

  • Stored this compound solution aliquots

  • HPLC system with a suitable detector (e.g., UV or Mass Spectrometry)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a pH-adjusting agent like formic acid or ammonium acetate)

  • Reference standard of this compound

  • Autosampler vials

Workflow:

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Thaw this compound aliquot at specific time point C Prepare test sample from stored aliquot A->C B Prepare serial dilutions for calibration curve G Generate calibration curve B->G D Inject calibration standards and test sample into HPLC C->D E Separate this compound using appropriate column and mobile phase D->E F Detect and quantify This compound peak E->F H Determine concentration of This compound in test sample F->H G->H I Calculate percentage degradation over time H->I

Caption: Workflow for HPLC-based stability testing of this compound solutions.

Logical Relationship of Storage Parameters

The choice of storage conditions is a balance between convenience and the need to maintain the integrity of the this compound solution. The following diagram illustrates the logical relationship between storage temperature, duration, and the intended use of the solution.

Storage_Logic cluster_temp Storage Temperature cluster_duration Storage Duration cluster_use Intended Use T_neg80 -80°C D_long Long-term (> 1 month) T_neg80->D_long D_short Short-term (< 1 month) T_neg80->D_short T_neg20 -20°C T_neg20->D_short D_working Working Solution (days to weeks) T_neg20->D_working T_4 2-8°C T_4->D_working U_archive Archival Stock D_long->U_archive U_routine Routine Experiments D_short->U_routine U_daily Daily Use D_working->U_daily

Caption: Logical flow for selecting storage conditions based on intended use.

By adhering to these guidelines and protocols, researchers can ensure the quality and reliability of their this compound solutions, leading to more accurate and reproducible experimental results.

References

Application Notes and Protocols: Use of Ampicillin-d5 in Antibiotic Resistance Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ampicillin-d5 as an internal standard in mass spectrometry-based research on antibiotic resistance. The methodologies described herein are intended to facilitate accurate quantification of ampicillin and its degradation products, enabling rapid and reliable assessment of bacterial resistance mechanisms.

Introduction to Ampicillin and Antibiotic Resistance

Ampicillin is a broad-spectrum β-lactam antibiotic widely used to treat bacterial infections.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting and binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan.[1][2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

The primary mechanism of resistance to ampicillin in many bacteria is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring of ampicillin, rendering the antibiotic inactive.[1][3] The hydrolysis product, ampicillin-penicilloic acid, is unable to bind to PBPs and exert its antibacterial effect.[4] The detection and quantification of this hydrolysis process are central to many rapid antibiotic susceptibility tests.

Role of this compound in Quantitative Analysis

This compound is a stable isotope-labeled version of ampicillin, where five hydrogen atoms on the phenyl group are replaced with deuterium.[5] This labeling results in a molecule that is chemically identical to ampicillin but has a higher molecular weight. In mass spectrometry, this mass difference allows this compound to be distinguished from unlabeled ampicillin.

Its primary application in antibiotic resistance research is as an internal standard (IS) for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS).[5][6] By adding a known concentration of this compound to a sample, the concentration of unlabeled ampicillin can be accurately determined by comparing the signal intensities of the two compounds. This normalization corrects for variations in sample preparation, injection volume, and instrument response, leading to more precise and reliable quantification.

Quantitative Data for Mass Spectrometry Analysis

The accurate detection of ampicillin and its hydrolyzed product is crucial for assessing β-lactamase activity. The mass-to-charge ratios (m/z) of the protonated molecules are key parameters in mass spectrometry-based assays.

CompoundMolecular FormulaMolecular Weight (Da)[M+H]⁺ m/zReference
AmpicillinC₁₆H₁₉N₃O₄S349.41350.1[4][7]
Ampicillin-penicilloic acid (hydrolyzed)C₁₆H₂₁N₃O₅S367.42368.1[4][7]
This compoundC₁₆H₁₄D₅N₃O₄S354.44355.1[5]

Table 1: Key Mass Spectrometry Data for Ampicillin and its Labeled Analog.

Experimental Protocols

Rapid Detection of Ampicillin Resistance using LC-MS

This protocol describes a method for the rapid assessment of ampicillin resistance in bacterial cultures by quantifying the hydrolysis of ampicillin to ampicillin-penicilloic acid using LC-MS with this compound as an internal standard.

Materials:

  • Bacterial culture to be tested

  • Ampicillin solution (10 µg/mL in deionized water)

  • This compound solution (internal standard, concentration to be optimized based on instrument sensitivity, e.g., 1 µg/mL in methanol)

  • Methanol

  • Formic acid

  • Deionized water

  • Microcentrifuge tubes

  • LC-MS system (e.g., equipped with a C18 column)

Procedure:

  • Bacterial Inoculum Preparation: Prepare a suspension of the bacterial isolate in deionized water. The optical density can be adjusted to standardize the bacterial concentration.

  • Incubation: To a 180 µL aliquot of the bacterial suspension, add 20 µL of the 10 µg/mL ampicillin solution. Incubate the mixture at 37°C for 30-60 minutes.[4]

  • Reaction Quenching and Protein Precipitation: Stop the enzymatic reaction and precipitate proteins by adding 200 µL of methanol containing the this compound internal standard. Vortex thoroughly.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 3 minutes to pellet the bacteria and precipitated proteins.[4]

  • Sample Dilution: Transfer the supernatant to a new tube and dilute with deionized water containing 0.1% formic acid to a final volume suitable for LC-MS analysis.

  • LC-MS Analysis: Inject the prepared sample into the LC-MS system.

    • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases A (water with 0.1% formic acid) and B (methanol with 0.1% formic acid). A typical gradient could be a linear increase from 5% to 95% B over several minutes.

    • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the [M+H]⁺ ions of ampicillin (m/z 350.1), ampicillin-penicilloic acid (m/z 368.1), and this compound (m/z 355.1).

  • Data Analysis: Quantify the peak areas of ampicillin and ampicillin-penicilloic acid. Normalize the peak area of ampicillin to that of this compound. Calculate the ratio of ampicillin-penicilloic acid to ampicillin to determine the extent of hydrolysis, which indicates the level of β-lactamase activity and thus resistance. A significant decrease in the ampicillin signal and a corresponding increase in the ampicillin-penicilloic acid signal compared to a control (e.g., a susceptible strain or a no-bacteria control) indicates resistance.[4]

Preparation of Stock Solutions
  • Ampicillin Stock Solution (100 mg/mL): Dissolve 1 g of ampicillin sodium salt in 10 mL of deionized water. Filter sterilize and store in aliquots at -20°C for up to 6 months. Note that ampicillin degrades in aqueous solutions, so fresh working solutions are recommended.

  • This compound Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol. Store at -20°C. Further dilutions should be made in methanol or the appropriate mobile phase.

Visualizations

Ampicillin_Mechanism_of_Action_and_Resistance cluster_bacterium Bacterial Cell Cell Wall Cell Wall PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan Synthesis Catalyzes cross-linking Cell Lysis Cell Lysis PBP->Cell Lysis Inhibition leads to Peptidoglycan Synthesis->Cell Wall Maintains cell integrity Beta-lactamase Beta-lactamase Inactive Ampicillin Inactive Ampicillin Beta-lactamase->Inactive Ampicillin Produces Inactive Ampicillin->PBP No inhibition Ampicillin Ampicillin Ampicillin->PBP Inhibits Ampicillin->Beta-lactamase Hydrolyzes

Caption: Mechanism of ampicillin action and β-lactamase-mediated resistance.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data_analysis Data Analysis Bacterial_Culture Bacterial Culture Incubation Incubate with Ampicillin Bacterial_Culture->Incubation Quenching Add this compound (IS) & Methanol Incubation->Quenching Centrifugation Centrifuge Quenching->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Dilution Dilute for Analysis Supernatant_Collection->Dilution LC_Separation Liquid Chromatography (C18 Column) Dilution->LC_Separation MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Quantification Quantify Peak Areas (Ampicillin, Hydrolyzed Amp, IS) MS_Detection->Quantification Ratio_Calculation Calculate Hydrolysis Ratio Quantification->Ratio_Calculation Resistance_Determination Determine Resistance Profile Ratio_Calculation->Resistance_Determination

Caption: Experimental workflow for LC-MS based antibiotic resistance testing.

References

Application Notes and Protocols: Analysis of Ampicillin in Environmental Samples Using Ampicillin-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ampicillin, a widely used β-lactam antibiotic, is frequently detected in various environmental compartments, particularly in water bodies, due to its incomplete metabolism in humans and animals and subsequent discharge into wastewater. The presence of ampicillin in the environment is a growing concern as it can contribute to the development and spread of antibiotic-resistant bacteria. Accurate and reliable quantification of ampicillin in environmental samples is crucial for monitoring its fate and effects. Isotope dilution mass spectrometry (IDMS) using a stable isotope-labeled internal standard is the gold standard for quantitative analysis, as it effectively compensates for matrix effects and variations in sample preparation and instrument response. Ampicillin-d5, a deuterium-labeled analog of ampicillin, is an ideal internal standard for this purpose.[1][2][3] This document provides detailed application notes and protocols for the analysis of ampicillin in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative data for the analysis of ampicillin in environmental water samples from various studies. These methods can be enhanced in accuracy by incorporating this compound as an internal standard.

Table 1: Method Performance for Ampicillin Analysis in Water Samples

ParameterRiver WaterWastewaterTap WaterGroundwaterReference
Limit of Detection (LOD) 0.017 ng/L0.044 ng/L8-10 ng/L8-10 ng/L[4]
Limit of Quantitation (LOQ) 0.12 µM---
Recovery 89.91% - 100.33%66.85% - 86.22%77%>80%[5][6][7]
Linear Range 5 - 200 ng/mL---[6]

Experimental Protocols

This section details the methodologies for sample collection, preparation, and analysis.

Sample Collection and Preservation
  • Collection: Collect water samples in amber glass bottles to prevent photodegradation of ampicillin.

  • Preservation: Immediately after collection, acidify the samples to a pH of less than 3 with a suitable acid (e.g., formic acid) to inhibit microbial degradation.[8] Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours.[9]

Solid-Phase Extraction (SPE) Protocol

This protocol is for the extraction and preconcentration of ampicillin from water samples using Oasis HLB cartridges.

  • Materials:

    • Oasis HLB SPE cartridges (e.g., 200 mg, 6 mL)[8][10]

    • Methanol (HPLC grade)

    • Deionized water (0.1% formic acid)

    • Nitrogen gas for drying

    • Sample loading apparatus (vacuum manifold)

  • Procedure:

    • Cartridge Conditioning: Condition the Oasis HLB cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (0.1% formic acid).[4] Do not allow the cartridge to dry out before loading the sample.

    • Internal Standard Spiking: Spike a known concentration of this compound solution into the water sample before extraction.

    • Sample Loading: Pass the water sample (typically 100-500 mL, depending on the expected concentration) through the conditioned cartridge at a flow rate of approximately 5 mL/min.[4][8]

    • Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Drying: Dry the cartridge under a gentle stream of nitrogen for at least 30 minutes to remove residual water.[4]

    • Elution: Elute the retained ampicillin and this compound from the cartridge with 4 mL of methanol.[4]

    • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 500 µL) of the mobile phase starting condition (e.g., 80:20 water:methanol with 0.1% formic acid) for LC-MS/MS analysis.[4]

LC-MS/MS Analysis Protocol
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, Agilent Zorbax Bonus-RP) is suitable for the separation.[8]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Ampicillin: The precursor ion is [M+H]⁺ at m/z 350. Characteristic product ions can be monitored, for example, at m/z 106.1 and 192.

      • This compound: The precursor ion is [M+H]⁺ at m/z 355. The product ions will be shifted by 5 Da compared to ampicillin.

    • Optimization: Cone voltage and collision energy should be optimized for each analyte to achieve maximum sensitivity.[8]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Amber Glass Bottles) Preservation 2. Preservation (Acidification, 4°C) SampleCollection->Preservation Spiking 3. Spiking (Add this compound) Preservation->Spiking SPE 4. Solid-Phase Extraction (Oasis HLB) Spiking->SPE Elution 5. Elution (Methanol) SPE->Elution Reconstitution 6. Reconstitution (Mobile Phase) Elution->Reconstitution LCMS 7. LC-MS/MS Analysis (C18 Column, ESI+) Reconstitution->LCMS DataProcessing 8. Data Processing (Quantification) LCMS->DataProcessing

Caption: Workflow for the analysis of ampicillin in environmental samples.

Isotope Dilution Principle

isotope_dilution cluster_sample Environmental Sample cluster_standard Internal Standard cluster_analysis LC-MS/MS Analysis Ampicillin Ampicillin (Unknown Amount) Measurement Measure Ratio of Ampicillin / this compound Ampicillin->Measurement Ampicillin_d5 This compound (Known Amount) Ampicillin_d5->Measurement Quantification Calculate Initial Ampicillin Concentration Measurement->Quantification Ratio is Constant Despite Sample Loss

Caption: Principle of quantification using an isotope-labeled internal standard.

References

Application Note: Quantitative Analysis of Ampicillin in Biological Matrices Using a Stable Isotope Dilution LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ampicillin is a widely used β-lactam antibiotic effective against a range of bacterial infections.[1] Accurate quantification of ampicillin in biological matrices such as plasma, serum, and tissues is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a robust and sensitive method for the determination of ampicillin using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard, Ampicillin-d5. The use of an isotopic standard ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[2][3][4]

Principle of the Method The method is based on the principle of stable isotope dilution analysis (IDA). A known concentration of a stable isotope-labeled analog of the analyte (this compound) is added to the sample at the beginning of the workflow.[5][6] This internal standard (IS) is chemically identical to the analyte but has a different mass due to the isotopic enrichment.[2] The analyte and IS are co-extracted, co-chromatographed, and co-detected by MS/MS. Since the analyte and IS exhibit nearly identical behavior throughout the process, the ratio of the analyte's signal to the IS's signal is used for quantification. This approach effectively corrects for sample loss during preparation and any ionization suppression or enhancement in the mass spectrometer, leading to highly reliable results.

Experimental Protocols

Materials and Reagents
  • Ampicillin reference standard (Purity ≥99%)

  • This compound internal standard (Isotopic Enrichment ≥98%)[5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma, swine intestine)[6]

Preparation of Stock and Working Solutions

a. Ampicillin Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of ampicillin reference standard.

  • Dissolve in 10 mL of ultrapure water to obtain a 1 mg/mL stock solution.

  • Store at -20°C for up to one month or -80°C for up to six months.[2]

b. This compound Internal Standard (IS) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of ultrapure water.

  • Store under the same conditions as the ampicillin stock solution.[2]

c. Working Solutions:

  • Prepare a series of Ampicillin working solutions for calibration standards and quality controls (QCs) by serially diluting the stock solution with ultrapure water.

  • Prepare an IS working solution by diluting the IS stock solution with ultrapure water to a final concentration (e.g., 25 µg/mL).[6]

Sample Preparation (Protein Precipitation)

This protocol is suitable for plasma or serum samples.[7][8]

  • Label 1.5 mL microcentrifuge tubes for calibrators, QCs, and unknown samples.

  • Pipette 250 µL of the respective sample (blank plasma, spiked calibrator, or study sample) into the labeled tubes.[7][8]

  • Add a specified volume of the IS working solution to all tubes except for the blank matrix.

  • To precipitate proteins, add three volumes of cold acetonitrile (e.g., 750 µL) to each tube.[9]

  • Vortex each tube for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile).

  • Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow sample 1. Aliquot 250 µL Plasma Sample add_is 2. Add this compound Internal Standard sample->add_is add_acn 3. Add 750 µL Cold Acetonitrile (Protein Precipitation) add_is->add_acn vortex1 4. Vortex add_acn->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge transfer 6. Transfer Supernatant centrifuge->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute inject 9. Inject into LC-MS/MS System reconstitute->inject

Caption: Workflow for sample preparation using protein precipitation.
LC-MS/MS Analysis

The following parameters serve as a starting point and should be optimized for the specific instrumentation used.

a. Liquid Chromatography (LC) Conditions:

Parameter Setting
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[9]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[9]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

| Gradient | 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and equilibrate for 3 min. |

b. Mass Spectrometry (MS) Conditions:

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive[9]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Voltage Optimized for analyte (e.g., 15-40V)[10]

| Collision Energy | Optimized for each transition |

c. MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (s)
Ampicillin 350.1 160.1 (Quantifier) 0.1
350.1 106.1 (Qualifier) 0.1

| This compound (IS) | 355.1 | 160.1 | 0.1 |

Note: The molecular ion of ampicillin is [M+H]+ at m/z 350.[10] The exact m/z for this compound may vary based on the position of the deuterium atoms.

Method Validation and Data Presentation

The analytical method should be validated according to regulatory guidelines such as those from the ICH or FDA.[11]

G cluster_principle Principle of Isotope Dilution Analysis Sample Biological Sample (Unknown Ampicillin Conc.) Mix Spike Sample with IS Sample->Mix IS Known Amount of This compound (IS) IS->Mix Prep Sample Preparation (Extraction, Cleanup) Mix->Prep LCMS LC-MS/MS Analysis (Measure Peak Areas) Prep->LCMS Ratio Calculate Peak Area Ratio (Ampicillin / this compound) LCMS->Ratio Quant Quantify Ampicillin Conc. via Calibration Curve Ratio->Quant

Caption: Logical relationship illustrating the isotope dilution method.
Quantitative Data Summary

The following tables summarize typical performance characteristics for a validated method.

Table 1: Calibration Curve and Linearity

Parameter Result
Linearity Range 0.1 µg/mL - 100 µg/mL[7][8][12]
Correlation Coeff. (r²) > 0.995

| Calibration Model | Linear, 1/x² weighting |

Table 2: Accuracy and Precision

QC Level Nominal Conc. (µg/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery)
LLOQ 0.1 < 15% < 15% 85 - 115%
Low QC 0.3 < 10% < 10% 90 - 110%
Mid QC 5.0 < 10% < 10% 90 - 110%

| High QC | 80.0 | < 10% | < 10% | 90 - 110% |

Precision values are generally expected to be below 15%, with inter-day precision for ampicillin methods reported as low as 4.5%.[8]

Table 3: Recovery and Matrix Effect

Parameter Result
Extraction Recovery 85 - 100%

| Matrix Effect | Minimal (CV < 15%) |

Protein precipitation with perchloric acid has shown recoveries above 84% for ampicillin.[7][8] LC-MS/MS methods in swine tissues have reported mean recoveries from 91.8% to 97.2%.[6]

Table 4: Stability

Condition Duration Stability
Autosampler (Reconstituted) 24 hours at 10°C Stable
Bench-Top (Plasma) 6 hours at Room Temp. Stable
Freeze-Thaw (Plasma) 3 cycles Stable

| Long-Term (Plasma) | 30 days at -80°C | Stable |

Note: β-lactam antibiotics can be unstable in plasma; stability studies are critical and have shown instability after 6 hours at 20°C.[8] However, some studies show stability for at least 24 hours at room temperature in saline solutions.[13]

Conclusion This application note provides a comprehensive protocol for the sensitive and accurate quantification of ampicillin in biological matrices using LC-MS/MS with an isotopic internal standard. The use of this compound ensures reliability by correcting for matrix-induced variations. The detailed protocols for sample preparation, instrument operation, and method validation serve as a robust framework for researchers in pharmaceutical development and clinical diagnostics.

References

Troubleshooting & Optimization

How to resolve matrix effects with Ampicillin-d5 in mass spectrometry.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving matrix effects with Ampicillin-d5 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Frequently Asked Questions (FAQs)

FAQ 1: What are matrix effects and how do they affect the quantification of Ampicillin with this compound?

Matrix effects are the alteration of ionization efficiency for an analyte due to the presence of co-eluting compounds from the sample matrix.[1] In the analysis of Ampicillin, components of biological matrices such as plasma, urine, or tissue can suppress or enhance the ionization of Ampicillin and its internal standard, this compound, in the mass spectrometer's ion source. This interference can lead to inaccurate and imprecise quantification.[2] Ion suppression is the more common phenomenon observed.[3]

This compound is a stable isotope-labeled (SIL) internal standard and is considered the gold standard for mitigating matrix effects.[3] Because it is chemically and physically almost identical to Ampicillin, it is expected to co-elute and experience the same degree of ion suppression or enhancement.[1] By calculating the ratio of the analyte signal to the internal standard signal, variability due to matrix effects can be normalized, leading to more accurate and reliable results.[1]

FAQ 2: I am observing poor accuracy and precision in my results. Could this be due to matrix effects even though I am using this compound?

Yes, even with a SIL internal standard like this compound, several factors can lead to inadequate compensation for matrix effects and result in poor accuracy and precision:

  • Differential Matrix Effects: The analyte and internal standard may not experience the exact same degree of ion suppression or enhancement. This can happen if there is a slight chromatographic separation between them, often due to the deuterium isotope effect.[4]

  • High Concentration of Interferents: If the concentration of matrix components causing ion suppression is very high, the signal for both the analyte and internal standard can be significantly reduced, potentially compromising the sensitivity of the assay.[3]

  • Non-Co-eluting Interferences: Some interfering substances may not co-elute perfectly with the analyte and internal standard, leading to differential effects on their ionization.[1]

FAQ 3: What are the most common sample preparation techniques to reduce matrix effects for Ampicillin analysis, and how do they compare?

The three most common sample preparation techniques for Ampicillin analysis in biological matrices are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of technique depends on the complexity of the matrix, the required sensitivity, and throughput.

Sample Preparation Technique Principle Advantages Disadvantages Impact on Matrix Effects
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) or an acid to precipitate proteins.Simple, fast, and inexpensive.Non-selective, resulting in "dirtier" extracts with significant matrix components remaining.[5][6]Generally provides the least reduction in matrix effects, with a higher likelihood of ion suppression.[5][6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.More selective than PPT, providing cleaner extracts.More labor-intensive and time-consuming than PPT.Offers better removal of interfering substances compared to PPT, leading to reduced matrix effects.
Solid-Phase Extraction (SPE) Separation based on the analyte's affinity for a solid sorbent.Highly selective, providing the cleanest extracts and allowing for sample concentration.[3]More complex, requires method development, and can be more expensive.[3]Considered the most effective technique for minimizing matrix effects by removing a wide range of interfering compounds.[3][5]

Troubleshooting Guides

Issue 1: Inconsistent peak areas for this compound across samples.

Inconsistent internal standard peak areas can indicate variable matrix effects between samples.

cluster_B Sample Preparation Troubleshooting cluster_C Chromatography Troubleshooting cluster_D Matrix Evaluation A Inconsistent this compound Peak Areas B Investigate Sample Preparation A->B Is the sample cleanup sufficient? C Optimize Chromatographic Separation A->C Are analyte and IS co-eluting with interferences? D Evaluate Matrix A->D Is there high variability between sample lots? B1 Switch to a more rigorous method (e.g., from PPT to SPE). B->B1 B2 Optimize the current method (e.g., different solvent or pH for LLE, different sorbent for SPE). B->B2 C1 Modify gradient to better separate from interferences. C->C1 C2 Change column chemistry. C->C2 C3 Adjust mobile phase pH. C->C3 D1 Perform post-column infusion to identify regions of suppression. D->D1 D2 Analyze multiple lots of blank matrix to assess variability. D->D2

Troubleshooting workflow for inconsistent internal standard peak areas.

Issue 2: Ampicillin and this compound show a slight chromatographic separation (peak splitting or shouldering).

This is likely due to the deuterium isotope effect, where the deuterated internal standard elutes slightly earlier than the native analyte in reversed-phase chromatography.[4] This can lead to differential matrix effects.

cluster_B Chromatography Adjustments cluster_C Internal Standard Consideration A Chromatographic Separation of Ampicillin and this compound B Modify Chromatographic Conditions A->B Can separation be minimized? C Consider Alternative Internal Standard A->C If separation persists and impacts data quality. B1 Decrease chromatographic efficiency slightly to promote co-elution. B->B1 B2 Use a shorter column or a column with a larger particle size. B->B2 B3 Adjust mobile phase composition or gradient slope. B->B3 C1 Use a 13C or 15N labeled internal standard if available, as these exhibit less of a chromatographic shift. C->C1

Troubleshooting workflow for chromatographic separation of analyte and internal standard.

Experimental Protocols

Protocol 1: Sample Preparation of Human Plasma using Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibrator, or quality control sample.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (concentration will depend on the specific assay requirements) to each tube.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Sample Preparation of Human Plasma using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract compared to protein precipitation.[7]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load 250 µL of human plasma onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the Ampicillin and this compound with 1 mL of methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.

  • Injection: Inject an appropriate volume into the LC-MS/MS system.

Protocol 3: LC-MS/MS Parameters for Ampicillin Analysis

The following are typical starting parameters that may require optimization for your specific instrumentation and application.

  • LC Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Linear gradient to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.1-5.0 min: Return to 5% B and equilibrate.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MS/MS Transitions:

    • Ampicillin: Precursor ion (Q1) m/z 350.1 -> Product ion (Q3) m/z 106.1

    • This compound: Precursor ion (Q1) m/z 355.1 -> Product ion (Q3) m/z 111.1

Data Summary

The following table summarizes recovery data for Ampicillin from various studies. A direct comparison of matrix effects across different sample preparation methods for Ampicillin was not found in the reviewed literature. Generally, SPE is considered to provide the cleanest extracts and thus the lowest matrix effects.

Analyte Matrix Sample Preparation Recovery (%) Reference
AmpicillinHuman PlasmaProtein Precipitation~85%[8]
AmpicillinHuman PlasmaSolid-Phase Extraction94.4 ± 4.1%[7]
AmpicillinChicken TissueLiquid-Liquid Extraction>83%[5]

Visualizations

A Biological Sample (e.g., Plasma) B Add this compound (Internal Standard) A->B C Sample Preparation (PPT, LLE, or SPE) B->C D LC Separation C->D E MS/MS Detection D->E F Data Analysis (Ratio of Ampicillin to this compound) E->F

General workflow for the analysis of Ampicillin using this compound as an internal standard.

References

Technical Support Center: Optimizing LC Gradient for Ampicillin and Ampicillin-d5 Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the liquid chromatography (LC) gradient for the separation of Ampicillin and its deuterated internal standard, Ampicillin-d5.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of Ampicillin and this compound.

Issue 1: Poor resolution or co-elution of Ampicillin and this compound peaks.

  • Question: My Ampicillin and this compound peaks are not well separated. How can I improve the resolution?

  • Answer: Co-elution of a compound and its deuterated analog can occur due to their similar physicochemical properties. Here are several strategies to improve resolution:

    • Gradient Slope Adjustment: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation. Try decreasing the rate of change of the organic mobile phase concentration. For example, if your gradient is running from 5% to 95% organic in 7 minutes, try extending the gradient to 10 or 15 minutes.[1]

    • Mobile Phase Composition:

      • Organic Modifier: While acetonitrile is commonly used, switching to or adding methanol can alter the selectivity of the separation.[2][3][4]

      • Aqueous Phase pH: The pH of the aqueous mobile phase can significantly impact the retention of ionizable compounds like Ampicillin. Adjusting the pH with additives like formic acid or ammonium formate can improve peak shape and resolution.[5][6] A mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is a good starting point.[5]

    • Column Chemistry: Consider using a column with a different stationary phase chemistry. While C18 columns are widely used, a polar-endcapped C18 or a phenyl-hexyl column might offer different selectivity for these compounds.[7][8]

Issue 2: Poor peak shape (tailing or fronting) for Ampicillin and/or this compound.

  • Question: I am observing significant peak tailing for my analytes. What could be the cause and how can I fix it?

  • Answer: Peak tailing is a common issue and can be caused by several factors:

    • Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can interact with the basic amine groups in Ampicillin, leading to tailing.

      • Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid) can protonate the silanol groups and reduce these interactions.[5][6]

      • Column Choice: Using a modern, end-capped C18 column or a polar-endcapped column can minimize silanol interactions.[7][8]

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

Issue 3: Low signal intensity or poor sensitivity.

  • Question: The signal for my analytes is very low. How can I improve the sensitivity of my method?

  • Answer: Low sensitivity can be addressed by optimizing both chromatographic and mass spectrometric conditions:

    • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency in the mass spectrometer. Volatile additives like formic acid or ammonium formate are generally preferred for LC-MS applications.[5][9]

    • Mass Spectrometer Parameters: Ensure that the mass spectrometer is properly tuned and that the source parameters (e.g., spray voltage, gas flows, and temperatures) are optimized for Ampicillin and this compound. For Ampicillin, the [M+H]+ ion is typically observed at m/z 350.1.[10] For this compound, the corresponding ion would be at m/z 355.1.

    • Sample Preparation: An efficient sample extraction and concentration procedure can significantly improve sensitivity. Solid-phase extraction (SPE) is a common technique for cleaning up and concentrating samples.[7][11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting LC gradient for the separation of Ampicillin and this compound?

A1: A good starting point would be a reversed-phase separation on a C18 column with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A linear gradient from 5% to 95% B over 7 to 10 minutes at a flow rate of 0.4 mL/min is a reasonable starting condition.[10]

Q2: What are the typical mass transitions to monitor for Ampicillin and this compound in MS/MS?

A2: For Ampicillin, characteristic fragment ions are observed at m/z 106.2 and 160.0.[10] For this compound, the corresponding fragment ions would be expected at m/z 111.2 and 160.0, assuming the deuterium labels are on the phenyl ring. A common transition for Ampicillin is m/z 348.1 -> 207.0 in negative ion mode.[9] For this compound in negative ion mode, the transition would be m/z 353.1 -> 212.0.[9]

Q3: Can I use an isocratic method for this separation?

A3: While an isocratic method may be possible, a gradient elution is generally recommended to achieve better peak shape and resolution, especially when dealing with complex matrices. A gradient allows for a stronger mobile phase to elute any strongly retained matrix components, which helps in cleaning the column and preventing carryover.[1][5]

Data Presentation

Table 1: Example LC Gradient Programs for Ampicillin Analysis

ParameterMethod 1[10]Method 2Method 3[1]
Column Agilent Zorbax XDB-C18 (50 mm x 4.6 mm, 1.8 µm)Waters XTerra C18 (150 mm x 2.1 mm)Not Specified
Mobile Phase A 0.1% Formic Acid in Water0.1% Acetic Acid in Water0.15% Formic Acid in Water
Mobile Phase B MethanolMethanol0.1% Formic Acid in Acetonitrile
Gradient 10% B (0-2 min), 10-20% B (2-10 min), 20-50% B (10-20 min), 50% B (20-25 min)5-95% B (7 min), hold at 95% B (3 min)3% B (0-2 min), 3-20% B (2-5 min), 20-70% B (5-12 min), hold at 70% B (2 min)
Flow Rate 0.4 mL/minNot Specified1.0 mL/min

Table 2: Mass Spectrometry Parameters for Ampicillin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Ampicillin350.1106.2, 160.0ESI+[10]
Ampicillin348.1207.0ESI-[9]
This compound353.1212.0ESI-[9]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Ampicillin and this compound

  • Chromatographic System: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Ampicillin (ESI+): 350.1 -> 160.0

      • This compound (ESI+): 355.1 -> 160.0

      • Ampicillin (ESI-): 348.1 -> 207.0[9]

      • This compound (ESI-): 353.1 -> 212.0[9]

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction & Fortification with this compound Sample->Extraction Cleanup SPE Cleanup Extraction->Cleanup LC_Separation LC Gradient Separation Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of Ampicillin and this compound.

Troubleshooting_Logic cluster_resolution Resolution Troubleshooting cluster_peakshape Peak Shape Troubleshooting cluster_sensitivity Sensitivity Troubleshooting Start Problem Encountered Poor_Resolution Poor Resolution / Co-elution Start->Poor_Resolution Peak_Tailing Peak Tailing / Fronting Start->Peak_Tailing Low_Signal Low Signal / Sensitivity Start->Low_Signal Adjust_Gradient Adjust Gradient Slope Poor_Resolution->Adjust_Gradient Change_Mobile_Phase Change Mobile Phase (Solvent/pH) Poor_Resolution->Change_Mobile_Phase Change_Column Change Column Chemistry Poor_Resolution->Change_Column Check_pH Optimize Mobile Phase pH Peak_Tailing->Check_pH Check_Overload Reduce Sample Load Peak_Tailing->Check_Overload Clean_Column Clean/Replace Column Peak_Tailing->Clean_Column Optimize_MS Optimize MS Parameters Low_Signal->Optimize_MS Check_Additive Use Volatile Additives Low_Signal->Check_Additive Improve_SPE Improve Sample Prep Low_Signal->Improve_SPE

Caption: Troubleshooting logic for LC separation of Ampicillin and this compound.

References

Technical Support Center: Preventing Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing isotopic exchange in deuterated standards, with a specific focus on compounds like Ampicillin-d5.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for my deuterated standard?

A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on your standard is replaced by a hydrogen atom from the surrounding environment (e.g., solvent, moisture).[1] This process can compromise the isotopic purity of your standard, leading to inaccurate quantification in mass spectrometry-based assays. The loss of deuterium changes the mass-to-charge ratio (m/z) of the internal standard, potentially causing it to be indistinguishable from the unlabeled analyte.[2]

Q2: Are the deuterium labels on this compound susceptible to exchange?

A: this compound has deuterium labels on the phenyl ring.[3] These labels are on carbon atoms and are not adjacent to a carbonyl group, making them generally stable and less prone to exchange under standard analytical conditions.[4] However, exposure to harsh conditions such as high pH, elevated temperatures, or certain catalytic environments can potentially facilitate exchange.[1][4]

Q3: What are the primary factors that promote isotopic exchange?

A: The main factors influencing the rate of hydrogen-deuterium exchange are:

  • pH: The exchange rate is pH-dependent, with the minimum rate typically observed around pH 2.5.[1][5][6] Both acidic and basic conditions can catalyze the exchange.[1][4]

  • Temperature: Higher temperatures increase the rate of exchange.[5][7] Conversely, lowering the temperature, for instance from 25°C to 0°C, can decrease the exchange rate significantly.[5]

  • Solvent: Protic solvents (e.g., water, methanol) can act as a source of protons, facilitating exchange.[1] The use of aprotic solvents is recommended where possible.

  • Ionic Strength: The concentration of salts in the solution can also affect the exchange rate.[5][6][8]

Q4: How should I store my solid this compound standard?

A: Solid this compound should be stored at -20°C.[3] Under these conditions, it is stable for at least four years.[3] It is crucial to prevent exposure to moisture by storing it in a tightly sealed container, preferably in a desiccator or under an inert atmosphere.[9][10][11]

Q5: What is the recommended way to prepare stock solutions of this compound to minimize exchange?

Troubleshooting Guides

Problem: I am observing a loss of isotopic purity in my this compound standard during sample analysis.

This troubleshooting guide will help you identify and resolve potential causes for the back-exchange of deuterium to hydrogen in your this compound internal standard.

Logical Flow for Troubleshooting Isotopic Exchange

TroubleshootingFlow cluster_storage Storage Details cluster_prep Preparation Details cluster_analysis Analysis Details Start Start: Loss of Isotopic Purity Observed CheckStorage 1. Review Storage Conditions - Solid Standard - Stock Solution Start->CheckStorage CheckPrep 2. Examine Sample Preparation - Solvents - Glassware - pH CheckStorage->CheckPrep Storage OK? SolidStorage Solid: Stored at -20°C? In a dry environment? CheckStorage->SolidStorage SolutionStorage Solution: Stored at -20°C? Protected from moisture? CheckStorage->SolutionStorage CheckAnalysis 3. Evaluate Analytical Conditions - LC/MS Method - Temperature CheckPrep->CheckAnalysis Preparation OK? SolventPurity Solvent: Anhydrous? Protic or Aprotic? CheckPrep->SolventPurity GlasswarePrep Glassware: Oven-dried? Cooled under inert gas? CheckPrep->GlasswarePrep pH_Control pH: Is the final solution pH close to neutral or slightly acidic? CheckPrep->pH_Control Solution Implement Corrective Actions CheckAnalysis->Solution Analysis OK? TempControl Temperature: Is the autosampler cooled? Is the column temperature minimized? CheckAnalysis->TempControl RunTime Run Time: Can the analytical run time be shortened? CheckAnalysis->RunTime

Caption: A flowchart for troubleshooting the loss of isotopic purity.

Quantitative Data Summary: Factors Influencing Isotopic Exchange
FactorCondition to Minimize ExchangeRationale
pH Adjust to pH ~2.5-4.5 for quenchingThe rate of H/D exchange is at its minimum at approximately pH 2.5.[1][5]
Temperature Low Temperature (e.g., 0-4°C)Decreasing the temperature from 25°C to 0°C can lower the exchange rate by a factor of 14.[5]
Solvent Use aprotic or anhydrous solventsProtic solvents provide a source of hydrogen that can exchange with deuterium.[1]
Storage Solid: -20°C in a dry environmentEnsures long-term stability of the solid standard.[3]
Solution: -20°C to -80°C, protected from light and moistureLow temperatures slow down degradation and exchange reactions in solution.[13][14]
Handling Under inert atmosphere (Nitrogen/Argon)Prevents exposure to atmospheric moisture, a common source of protons.[9][10][12]

Key Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of isotopic exchange.

StockSolutionWorkflow cluster_prep Preparation Environment cluster_materials Materials cluster_procedure Procedure InertAtmosphere Work in an inert atmosphere (glove box or nitrogen blanket) Standard This compound (solid) Solvent Anhydrous Solvent (e.g., Acetonitrile, Methanol) Glassware Oven-dried glassware (vials, volumetric flasks) Equilibrate 1. Equilibrate this compound to room temperature in a desiccator Weigh 2. Weigh the required amount of this compound quickly Equilibrate->Weigh Dissolve 3. Dissolve in anhydrous solvent using dried glassware Weigh->Dissolve Store 4. Store the stock solution at -20°C in a tightly sealed vial with parafilm Dissolve->Store

Caption: Workflow for preparing a deuterated standard stock solution.

Methodology:

  • Glassware Preparation: All glassware (vials, volumetric flasks, etc.) should be dried in an oven at 150°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of inert gas.[11]

  • Standard Equilibration: Before opening, allow the container of solid this compound to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture on the cold solid.

  • Weighing and Dissolving: In a controlled environment with low humidity or under an inert atmosphere, quickly weigh the desired amount of the standard. Dissolve the standard in a pre-determined volume of high-purity, anhydrous solvent (e.g., acetonitrile, methanol).

  • Storage: Store the resulting stock solution in a tightly sealed vial (e.g., with a PTFE-lined cap) at -20°C or below.[13][14] For added protection against moisture ingress during storage, wrap the cap with parafilm.

Protocol 2: Minimizing Exchange During Sample Preparation and LC-MS Analysis

This protocol provides a workflow for processing samples and performing LC-MS analysis to minimize back-exchange.

AnalysisWorkflow SamplePrep Sample Preparation - Keep samples cold (ice bath) - Minimize time in protic solvents Autosampler Autosampler - Cooled to 4°C SamplePrep->Autosampler LC_System LC System - Use a short analytical column - Fast gradient to reduce run time Autosampler->LC_System MS_Detection MS Detection LC_System->MS_Detection

Caption: An experimental workflow designed to minimize isotopic back-exchange.

Methodology:

  • Sample Preparation:

    • Perform all sample preparation steps, such as dilutions and additions, in an ice bath to keep the samples cold.

    • Minimize the time the deuterated standard is in an aqueous or protic solvent environment. If possible, add the internal standard as late as possible in the sample preparation workflow.

    • Ensure the final pH of the sample is as close to neutral or slightly acidic as the analyte stability allows.

  • LC-MS Analysis:

    • Maintain the autosampler at a low temperature (e.g., 4°C) to preserve sample integrity while awaiting injection.[8]

    • To minimize the time the sample spends in the aqueous mobile phase on the LC system, use a short analytical column and a fast chromatographic gradient.

    • Optimize the LC-MS method to have the shortest possible run time that still provides adequate separation and peak shape. Shortening the LC elution time can help reduce back-exchange.[6][8]

References

Common sources of error in Ampicillin quantification assays.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ampicillin quantification assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the accurate quantification of Ampicillin.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Assay Issues

Problem: My Ampicillin peak is broad, split, or tailing.

Possible Causes & Solutions:

  • Incompatible Sample Solvent: The solvent used to dissolve the sample may be too different from the mobile phase, causing poor peak shape.

    • Solution: Dissolve and inject your samples in the mobile phase itself. If this is not possible, use a solvent that is weaker than the mobile phase.[1]

  • Column Overload: Injecting too much sample volume or too high a concentration can lead to peak distortion.

    • Solution: Reduce the injection volume or dilute your sample.[1]

  • Column Contamination or Degradation: The column's performance can degrade over time due to contamination or loss of stationary phase.

    • Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.[1]

  • Improper Mobile Phase pH: The pH of the mobile phase is critical for the ionization state of Ampicillin and its interaction with the stationary phase.

    • Solution: Ensure the mobile phase pH is appropriately adjusted and buffered. For reversed-phase HPLC, a pH of 4 has been shown to improve peak symmetry.[2]

Problem: I am observing inconsistent or drifting retention times for my Ampicillin peak.

Possible Causes & Solutions:

  • Pump Issues: Leaks, salt accumulation, or malfunctioning pump seals can lead to inconsistent mobile phase delivery.

    • Solution: Inspect the pump for any visible leaks or salt deposits. If necessary, replace the pump seals.[1]

  • Changes in Mobile Phase Composition: Improperly mixed mobile phase or evaporation of a volatile component can alter the elution strength.

    • Solution: Ensure the mobile phase is thoroughly mixed and degassed. Keep the solvent reservoirs covered to minimize evaporation.

  • Temperature Fluctuations: Changes in ambient temperature can affect the viscosity of the mobile phase and the column's performance.

    • Solution: Use a column oven to maintain a constant temperature.

Problem: My Ampicillin concentration readings are lower than expected.

Possible Causes & Solutions:

  • Ampicillin Degradation: Ampicillin is unstable in solution, and its degradation is influenced by temperature, pH, and concentration.[3][4][5][6]

    • Solution: Prepare fresh standards and samples. If storage is necessary, refer to the stability data in the tables below. Avoid high temperatures and pH values outside the optimal range.

  • Inaccurate Standard Preparation: Errors in weighing the standard, incomplete transfer, or incorrect dilution will lead to inaccurate quantification.[7]

    • Solution: Use a calibrated balance and Class A volumetric glassware. Ensure the standard is fully dissolved before making dilutions.[7]

  • Matrix Effects: Components in the sample matrix (e.g., plasma, urine) can interfere with the ionization of Ampicillin in LC-MS/MS, leading to ion suppression or enhancement.[8][9][10]

    • Solution: Employ appropriate sample preparation techniques like protein precipitation or solid-phase extraction (SPE) to clean up the sample.[8] Using an internal standard can also help to correct for matrix effects.

Spectrophotometric Assay Issues

Problem: I am getting high background absorbance or interference.

Possible Causes & Solutions:

  • Interfering Substances: Other compounds in the sample may absorb at the same wavelength as the Ampicillin derivative.

    • Solution: Use a derivative spectrophotometry method to resolve overlapping spectra.[11] Alternatively, perform a sample cleanup step to remove interfering substances.

  • Reagent Blank Issues: The reagent blank itself may have high absorbance.

    • Solution: Ensure the reagents are of high purity and the glassware is clean. Prepare a fresh reagent blank for each assay.

Problem: The color development in my assay is not stable.

Possible Causes & Solutions:

  • Incorrect pH: The pH of the reaction mixture is critical for the stability of the colored product.

    • Solution: Use a buffer to maintain the optimal pH for the chromogenic reaction. For example, a pH of 9.0 is used with sodium 1,2-naphthoquinone-4-sulfonic reagent.[12][13]

  • Reaction Time and Temperature: The time and temperature of the reaction can affect the rate and extent of color development.

    • Solution: Follow the protocol precisely regarding incubation times and temperatures. Some methods require heating to ensure complete reaction.[14]

Microbiological Assay Issues

Problem: I am observing satellite colonies around my resistant colonies on agar plates.

Possible Causes & Solutions:

  • Ampicillin Degradation by Beta-Lactamase: Resistant colonies secrete beta-lactamase, which degrades the Ampicillin in the surrounding agar, allowing non-resistant "satellite" colonies to grow.[15][16]

    • Solution: Avoid letting liquid cultures become oversaturated. When subculturing, pellet the starter culture and resuspend in fresh medium to remove secreted beta-lactamase.[15] Consider using a higher concentration of Ampicillin or switching to carbenicillin, which is more stable.[15]

Problem: My zones of inhibition are inconsistent or poorly defined.

Possible Causes & Solutions:

  • Incorrect Agar Depth and Inoculum Density: Variations in these parameters can affect the diffusion of the antibiotic and the growth of the indicator organism.

    • Solution: Ensure a uniform agar depth in all plates and standardize the inoculum density.

  • Choice of Indicator Organism: The sensitivity of the indicator organism to Ampicillin is crucial.

    • Solution: Use a validated and susceptible indicator organism, such as Bacillus subtilis or Bacillus megaterium.[17][18]

  • Errors in Disc Preparation: Inaccurately sized or unevenly saturated discs will lead to variable results.[19]

    • Solution: Use commercially available, standardized antibiotic discs or ensure in-house prepared discs are uniform in size and antibiotic content.

Frequently Asked Questions (FAQs)

Q1: How stable is Ampicillin in solution?

Ampicillin stability is highly dependent on temperature, pH, concentration, and the solvent used. Generally, stability decreases as temperature and concentration increase.[3][20] It is more stable at refrigerated temperatures (2-8°C) and slightly acidic to neutral pH.[21] Dextrose solutions can significantly decrease Ampicillin's stability.[20][22]

Q2: What is the optimal pH for storing Ampicillin solutions?

The optimal pH for Ampicillin stability is around 6.0-7.5.[5][6] Stability decreases at more acidic or alkaline pH values.[5][6] The buffer used can also affect stability.

Q3: Can I autoclave Ampicillin solutions?

No, Ampicillin solutions should not be autoclaved as the heat will cause significant degradation. Stock solutions should be sterilized by filtration through a 0.22 µm filter.[23]

Q4: What are "matrix effects" and how can I minimize them?

Matrix effects occur when components in a biological sample (e.g., plasma, urine) interfere with the analysis of the target analyte, in this case, Ampicillin.[8][9] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[9] To minimize matrix effects, you can:

  • Use effective sample preparation methods like protein precipitation or solid-phase extraction (SPE) to remove interfering components.[8]

  • Optimize chromatographic conditions to separate Ampicillin from co-eluting matrix components.[9]

  • Use an internal standard that is structurally similar to Ampicillin to compensate for signal variations.

Q5: How do I prepare a stable Ampicillin stock solution?

A common stock solution concentration is 50-100 mg/mL in sterile deionized water.[23] This stock solution should be filter-sterilized and can be stored in aliquots at -20°C for several months.[23] For short-term storage, it can be kept at 2-8°C for up to a few weeks.

Quantitative Data Summary

Table 1: Stability of Ampicillin Sodium Solutions under Different Conditions

ConcentrationSolventTemperatureStability (Time to 10% loss)Reference
1 g/10 mLSterile WaterRoom Temp< 24 hours[3]
1 g/30 mLSterile WaterNot Specified~48 hours[3]
12 mg/mL (buffered)Not SpecifiedRoom Temp≥ 48 hours[4]
12 mg/mL (buffered)Not SpecifiedRefrigerated72 hours[4]
10 mg/mLNot SpecifiedRefrigerated3 days[4]
1% (10 mg/mL)Normal Saline-20°C> 24 hours (3.6% loss)[22]
1% (10 mg/mL)Normal Saline5°C> 24 hours (3.3% loss)[22]
1% (10 mg/mL)Normal SalineRoom Temp> 24 hours (8.3% loss)[22]
1% (10 mg/mL)5% Dextrose5°C< 24 hours (29% loss)[22]
24 g/L0.9% NaCl25°C & 30°C30 hours[6]
24 g/L0.9% NaCl37°C24 hours[6]

Table 2: Common HPLC Parameters for Ampicillin Quantification

ParameterTypical Value/ConditionReference
ColumnC18 Reverse Phase[2][24]
Mobile PhaseAcetonitrile:Water (acidified)[2][24]
pH of Mobile Phase~4.0 (adjusted with orthophosphoric acid)[2]
Detection Wavelength210 nm or 240 nm[2][25]
Flow Rate1.0 mL/min[2][24]

Experimental Protocols

Protocol 1: Ampicillin Quantification by HPLC

This protocol is a general guideline and may require optimization for your specific instrument and sample type.

  • Preparation of Mobile Phase:

    • Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

    • Adjust the pH to 4 with orthophosphoric acid.[2]

    • Degas the mobile phase before use.

  • Preparation of Standard Solutions:

    • Accurately weigh a suitable amount of Ampicillin reference standard.

    • Dissolve in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions with the mobile phase to create a series of calibration standards (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For pharmaceutical formulations, dissolve the product in the mobile phase to achieve a concentration within the calibration range.

    • For biological samples (e.g., serum), perform a protein precipitation step by adding a solvent like methanol or acetonitrile, vortexing, and centrifuging to pellet the proteins.[24] The supernatant can then be injected.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column and the prepared mobile phase.

    • Set the flow rate to 1.0 mL/min and the UV detector to 240 nm.[2]

    • Inject the standards and samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of Ampicillin in the samples from the calibration curve.

Protocol 2: Spectrophotometric Quantification of Ampicillin

This protocol is based on the reaction with sodium 1,2-naphthoquinone-4-sulfonic.

  • Reagent Preparation:

    • Prepare a solution of sodium 1,2-naphthoquinone-4-sulfonic in water.

    • Prepare a buffer solution with a pH of 9.0.[12][13]

  • Preparation of Standard Solutions:

    • Prepare an aqueous stock solution of Ampicillin.

    • Create a series of calibration standards by diluting the stock solution.

  • Assay Procedure:

    • In a series of test tubes, add a fixed volume of each standard or sample.

    • Add the pH 9.0 buffer and the chromogenic reagent to each tube.

    • Mix and allow the reaction to proceed for the specified time (may require heating).

    • Measure the absorbance of the resulting colored solution at the maximum wavelength (e.g., 463 nm).[12][13]

  • Quantification:

    • Construct a calibration curve of absorbance versus concentration.

    • Determine the concentration of Ampicillin in the samples from this curve.

Visualizations

Ampicillin_Quantification_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Analysis Standard Weigh Ampicillin Reference Standard Dilution Serial Dilution Standard->Dilution Sample Prepare Sample (e.g., Dissolution, Extraction) Cleanup Sample Cleanup (e.g., SPE, Protein Ppt.) Sample->Cleanup HPLC HPLC Analysis Dilution->HPLC Spectro Spectrophotometric Assay Dilution->Spectro Microbio Microbiological Assay Dilution->Microbio Cleanup->HPLC Cleanup->Spectro Cleanup->Microbio Cal_Curve Generate Calibration Curve HPLC->Cal_Curve Spectro->Cal_Curve Microbio->Cal_Curve Quant Quantify Ampicillin Concentration Cal_Curve->Quant

Caption: General workflow for Ampicillin quantification assays.

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem HPLC Peak Problem (Broad, Split, Tailing) Cause1 Incompatible Sample Solvent Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Cause4 Incorrect Mobile Phase pH Problem->Cause4 Sol1 Use Mobile Phase as Solvent Cause1->Sol1 Sol2 Dilute Sample or Reduce Injection Volume Cause2->Sol2 Sol3 Flush or Replace Column Cause3->Sol3 Sol4 Adjust and Buffer pH Cause4->Sol4

Caption: Troubleshooting logic for common HPLC peak shape issues.

References

Addressing ion suppression effects for Ampicillin-d5.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Ampicillin-d5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to ion suppression and other common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where the presence of endogenous or exogenous compounds in a sample co-eluting with the analyte of interest (this compound) reduces its ionization efficiency in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[1] For this compound, which is used as an internal standard, uncorrected ion suppression can lead to inaccurate quantification of the target analyte, ampicillin.

Q2: What are the common causes of ion suppression in this compound analysis?

A2: Ion suppression in the analysis of this compound can be caused by a variety of factors, including:

  • Endogenous matrix components: Biological samples like plasma and urine contain numerous compounds such as phospholipids, salts, and proteins that can interfere with the ionization of this compound.[3][4]

  • Exogenous contaminants: These can be introduced during sample collection and preparation, and include substances like plasticizers from collection tubes or residues from extraction solvents.[1]

  • Mobile phase additives: Certain additives used in the liquid chromatography mobile phase can also contribute to ion suppression.

  • Co-eluting drugs or metabolites: If other administered drugs or their metabolites have similar retention times to this compound, they can compete for ionization.

Q3: How can I detect and assess ion suppression for this compound?

A3: The most common method for quantitatively assessing ion suppression is the post-extraction spike method.[3][5] This involves comparing the peak area of this compound in a spiked, extracted blank matrix to the peak area of this compound in a pure solvent at the same concentration. The ratio of these peak areas is known as the matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.

A qualitative method, known as the post-column infusion experiment, can also be used to identify regions in the chromatogram where ion suppression occurs.[4] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting an extracted blank matrix sample onto the LC column. A dip in the baseline signal of this compound indicates the retention times at which matrix components are causing ion suppression.

Q4: Is this compound a suitable internal standard for ampicillin analysis?

A4: Yes, this compound is intended for use as an internal standard for the quantification of ampicillin by GC- or LC-MS.[6][7][8] As a stable isotope-labeled internal standard, it has nearly identical physicochemical properties to ampicillin, meaning it will behave similarly during sample preparation and chromatographic separation. This allows it to compensate for variability in extraction recovery and matrix effects, including ion suppression. However, it is crucial to ensure that the deuterated internal standard co-elutes with the analyte and that there is no isotopic exchange of deuterium with hydrogen.[9]

Troubleshooting Guides

Issue 1: Low or inconsistent signal for this compound.

This is a common problem that can often be attributed to ion suppression. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Evaluate Your Sample Preparation Method.

Inadequate sample cleanup is a primary cause of ion suppression. Consider the following sample preparation techniques:

  • Protein Precipitation (PPT): This is a simple and fast method but is the least effective at removing interfering matrix components, often leading to significant ion suppression.[10]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[11]

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering matrix components, resulting in the cleanest extracts and minimizing ion suppression.[12][13]

Step 2: Optimize Your Chromatographic Separation.

If co-eluting matrix components are causing ion suppression, improving the chromatographic separation can resolve the issue.

  • Modify the mobile phase gradient: Adjusting the gradient profile can help to separate this compound from interfering compounds.

  • Change the analytical column: Using a column with a different stationary phase or a smaller particle size (e.g., UPLC) can enhance peak resolution and separation from matrix components.

Step 3: Check for Issues with the Internal Standard.

  • Verify the concentration and stability of your this compound stock solution: Ampicillin and other beta-lactam antibiotics can be unstable in solution.[14] Prepare fresh stock solutions regularly and store them appropriately at -20°C or -80°C for long-term stability.[6][7]

  • Ensure co-elution of this compound and ampicillin: A slight shift in retention time between the analyte and the internal standard can lead to differential ion suppression and inaccurate quantification.

Issue 2: Poor recovery of this compound.

Low recovery of the internal standard can lead to inaccurate quantification. Here’s how to address this:

Step 1: Re-evaluate Your Extraction Protocol.

  • For SPE: Ensure the correct sorbent type is being used and that the conditioning, loading, washing, and elution steps are optimized for ampicillin. The pH of the sample and wash solutions is critical for efficient retention and elution.

  • For LLE: The choice of extraction solvent and the pH of the aqueous phase are crucial. Experiment with different solvents and pH values to maximize the partitioning of ampicillin into the organic phase.

  • For PPT: While simple, the choice of precipitating solvent (e.g., acetonitrile, methanol) and the solvent-to-sample ratio can impact recovery.

Step 2: Investigate the Stability of this compound.

Ampicillin is susceptible to degradation, especially at non-neutral pH and elevated temperatures. Ensure that the sample processing conditions are not causing degradation of the internal standard.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Ampicillin from Human Plasma

This protocol is adapted from a validated method for the analysis of ampicillin in human plasma.[12][13]

  • Sample Pre-treatment: To 250 µL of human plasma, add the this compound internal standard.

  • SPE Cartridge Conditioning: Condition a reversed-phase C18 SPE cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the ampicillin and this compound from the cartridge.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for Ampicillin from Human Plasma

This protocol is based on a common and straightforward approach for sample preparation.[15][16]

  • Sample Aliquoting: Take an aliquot of the plasma sample in a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution to the plasma.

  • Protein Precipitation: Add three volumes of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Data Presentation

The choice of sample preparation method significantly impacts the recovery and matrix effect. The following table summarizes typical performance data for different extraction methods for ampicillin, which can be expected to be similar for this compound.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)AmpicillinHuman Plasma94.38 ± 4.05Not explicitly stated, but method was successful for bioequivalence study[12][13]
Protein Precipitation (PPT)AmpicillinHuman Plasma~85Not explicitly stated, but method was successfully used for a bioequivalence study[17]
Liquid-Liquid Extraction (LLE)AmpicillinChicken Tissue>80 (in combination with acetonitrile extraction)Not explicitly stated, but method was validated[18]

Visualizations

Ion_Suppression_Mechanism cluster_source Ion Source Droplet ESI Droplet GasPhase Gas Phase Ions Droplet->GasPhase Evaporation & Ionization Analyte This compound Analyte->Droplet Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Analyte_Ion [this compound+H]+ GasPhase->Analyte_Ion Matrix_Ion [Matrix+H]+ GasPhase->Matrix_Ion MS Mass Spectrometer (Detector) Analyte_Ion->MS Reduced Signal

Caption: Mechanism of Ion Suppression in the Electrospray Ionization (ESI) Source.

Troubleshooting_Workflow cluster_prep Sample Preparation Options Start Start: Low/Inconsistent This compound Signal Check_SamplePrep Evaluate Sample Preparation Method Start->Check_SamplePrep Optimize_Chroma Optimize Chromatographic Separation Check_SamplePrep->Optimize_Chroma If suppression persists PPT Protein Precipitation (PPT) Check_SamplePrep->PPT Simple, fast LLE Liquid-Liquid Extraction (LLE) Check_SamplePrep->LLE Better cleanup SPE Solid-Phase Extraction (SPE) Check_SamplePrep->SPE Most effective cleanup Check_IS Investigate Internal Standard Integrity Optimize_Chroma->Check_IS If suppression persists End End: Signal Restored/ Issue Resolved Check_IS->End If issue resolved PPT->Optimize_Chroma LLE->Optimize_Chroma SPE->Optimize_Chroma

Caption: Troubleshooting Workflow for Low this compound Signal.

References

Ensuring complete recovery of Ampicillin-d5 during sample extraction.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the complete recovery of Ampicillin-d5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in sample analysis?

This compound is a deuterated form of Ampicillin, a broad-spectrum β-lactam antibiotic. In quantitative analysis, particularly in methods like liquid chromatography-mass spectrometry (LC-MS), this compound is commonly used as an internal standard. Because it is chemically almost identical to Ampicillin but has a different mass, it can be added to a sample at a known concentration before extraction. This allows for the correction of any analyte loss that may occur during sample preparation and analysis, leading to more accurate and precise quantification of Ampicillin.

Q2: What are the main challenges in achieving high recovery of this compound?

The primary challenges include:

  • Incomplete Extraction: Due to its polarity, this compound may not be efficiently extracted from biological matrices if the solvent system and pH are not optimized.

  • Degradation: Ampicillin and its deuterated analog are susceptible to degradation, especially in acidic and alkaline conditions, which can lead to lower recovery.[1]

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can interfere with the extraction process and the analytical signal.

  • Improper Solid-Phase Extraction (SPE) Technique: Issues with any step of the SPE workflow, from conditioning to elution, can result in significant loss of the analyte.

Q3: How does pH affect the recovery of this compound during SPE?

The pH of the sample and the solvents used during SPE is critical. Ampicillin is an acidic compound, and for reversed-phase SPE, a lower pH (e.g., around 3.3) can improve retention on the sorbent, leading to better recovery.[2] Conversely, pH manipulation can be used to facilitate elution.

Q4: What are typical recovery rates for Ampicillin and its analogs from biological matrices?

Recovery rates can vary depending on the specific method and matrix. However, well-optimized methods can achieve high recovery.

Quantitative Data Summary

AnalyteMatrixExtraction MethodReported Recovery (%)Reference
AmpicillinHuman PlasmaSPE-LC-MS/MS94.38 ± 4.05[3][4]
AmpicillinHuman SerumSPE Disk Cartridges98.4 ± 5.6[5]
AmpicillinHuman Blood PlasmaSPE-HPLC90[2]

Troubleshooting Guide for Low this compound Recovery

This section addresses common issues encountered during the sample extraction of this compound and provides step-by-step solutions.

Issue 1: Low or Inconsistent Recovery
Possible Cause Troubleshooting Step
Suboptimal SPE Protocol 1. Verify Sorbent Choice: Ensure a suitable sorbent for a polar compound like this compound is being used (e.g., reversed-phase C18).2. Optimize Conditioning and Equilibration: Properly condition the SPE cartridge to activate the stationary phase, typically with methanol followed by water or an appropriate buffer. Ensure the equilibration solvent matches the sample's mobile phase environment as closely as possible to prevent analyte breakthrough. 3. Adjust Flow Rates: For point-to-point retention mechanisms like those in ion-exchange, slower flow rates (as low as 100 µL/min) may be necessary. For reversed-phase SPE, a sample loading rate of 1-2 mL/min is a good starting point. 4. Incorporate a "Soak Step": After applying the elution solvent, allow it to remain in the sorbent bed for 1-5 minutes before final elution. This can improve the disruption of analyte-sorbent interactions and increase recovery.
Incomplete Elution 1. Increase Elution Solvent Strength: If this compound is strongly retained, a stronger elution solvent may be needed. This could involve increasing the percentage of organic solvent (e.g., methanol or acetonitrile). 2. Optimize Elution Solvent pH: Adjust the pH of the elution solvent to neutralize the analyte or the sorbent functional groups, which can facilitate elution.
Sample Degradation 1. Control pH: Ampicillin is known to degrade in highly acidic or basic conditions.[1] Maintain the pH of your sample and solutions within a stable range for Ampicillin. 2. Maintain Low Temperature: Process samples at reduced temperatures (e.g., on ice) to minimize degradation. Stock solutions of this compound should be stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[6]
Issue 2: High Variability in Recovery Across Samples
Possible Cause Troubleshooting Step
Matrix Effects 1. Improve Sample Clean-up: Incorporate an additional wash step in your SPE protocol with a solvent that is strong enough to remove interferences but weak enough to retain this compound. 2. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Inconsistent SPE Cartridge Performance 1. Ensure Proper Cartridge Drying: If a drying step is part of the protocol, ensure it is consistent for all samples. Over-drying can lead to the loss of volatile compounds, while insufficient drying can affect the subsequent elution step. 2. Evaluate Cartridge Quality: Inconsistencies between SPE cartridges or wells in a plate can lead to variability. Consider using high-quality, certified cartridges.

Experimental Protocol: SPE of this compound from Human Plasma

This protocol is a recommended starting point and may require optimization for your specific application.

1. Materials:

  • SPE Cartridges: Reversed-phase C18

  • Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic Acid, Water (HPLC grade)

  • Sample: Human plasma spiked with this compound internal standard.

2. Sample Pre-treatment:

  • Thaw plasma samples on ice.

  • Vortex the samples to ensure homogeneity.

  • For a 250 µL plasma sample, add an appropriate amount of this compound internal standard solution.

  • Acidify the sample by adding a small volume of formic acid to adjust the pH.

3. SPE Procedure:

  • Conditioning: Pass 1 mL of methanol through the C18 cartridge.

  • Equilibration: Pass 1 mL of HPLC grade water with 0.1% formic acid through the cartridge.

  • Sample Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of approximately 1 mL/min.

  • Washing: Wash the cartridge with 1 mL of water/acetonitrile (e.g., 95:5, v/v) with 0.1% formic acid to remove interfering substances.

  • Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes.

  • Elution: Elute the this compound with 1 mL of a methanol/acetonitrile mixture. Consider a "soak step" by allowing the elution solvent to sit in the cartridge for a few minutes before collecting the eluate.

4. Post-Elution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

Visual Workflow and Logic Diagrams

Troubleshooting_Workflow Troubleshooting Low this compound Recovery cluster_Start Start cluster_Investigation Investigation Phase cluster_Solutions Solution Implementation cluster_End End Goal Start Low or Inconsistent This compound Recovery Check_SPE Review SPE Protocol Start->Check_SPE Is the SPE protocol optimized? Check_Degradation Assess Analyte Stability Start->Check_Degradation Could the analyte be degrading? Check_Matrix Evaluate Matrix Effects Start->Check_Matrix Are there signs of matrix effects? Optimize_SPE Optimize Conditioning, Washing, Elution, and Flow Rates Check_SPE->Optimize_SPE Control_pH_Temp Control pH and Temperature During Extraction Check_Degradation->Control_pH_Temp Improve_Cleanup Enhance Sample Clean-up or Use Matrix-Matched Calibrators Check_Matrix->Improve_Cleanup End Complete and Consistent Recovery Achieved Optimize_SPE->End Control_pH_Temp->End Improve_Cleanup->End

Caption: Troubleshooting workflow for low this compound recovery.

References

Validation & Comparative

Ampicillin Analysis: A Comparative Guide to Method Validation Using Ampicillin-d5 and Alternative Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of ampicillin in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This guide provides a comprehensive comparison of method validation for ampicillin analysis, focusing on the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Ampicillin-d5 as an internal standard, alongside alternative techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), spectrophotometry, and microbiological assays.

This document delves into the experimental protocols and performance characteristics of each method, presenting quantitative data in clear, comparative tables. Furthermore, visual workflows are provided to illustrate the key steps in each analytical process.

Method Performance Comparison

The choice of an analytical method for ampicillin quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance parameters of various validated methods.

Table 1: Performance Characteristics of LC-MS/MS Method with this compound
Validation ParameterPerformance Data
Linearity Range 0.25 - 200 µg/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.25 µg/mL[1][2]
Accuracy -18.1% to 18.7% at LLOQ; -11.5% to 12.5% for other QC levels[1][2]
Precision (Intra-day & Inter-day) ≤17.4% at LLOQ; ≤11.5% for other QC levels[1][2]
Recovery 91.8% to 97.2%[3]
Matrix Effect Not explicitly quantified in the provided results.
Internal Standard This compound
Table 2: Performance Characteristics of Alternative Analytical Methods
Analytical MethodLinearity RangeLLOQ/LODAccuracy (% Recovery)Precision (%RSD)
HPLC-UV 2 - 128 mg/L[4][5]LLOQ: 2 mg/L[4][5]< 10% bias[4][5]< 10%[4][5]
Spectrophotometry 3.49 - 55.84 µg/mL[6]LOD: 2.58 µg/mL[6]Not explicitly stated3.20% - 7.79%[6]
Microbiological Assay 2.0 - 8.0 µg/mL[7][8]Not explicitly stated100.79%[7][8]< 5.0%[7][8]

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. The following sections outline the key steps for each of the discussed techniques.

LC-MS/MS with this compound Internal Standard

This method offers high sensitivity and selectivity by combining the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry. The use of a stable isotope-labeled internal standard, this compound, corrects for variability during sample preparation and analysis.

Sample Preparation:

  • Plasma samples are thawed at room temperature.

  • Aliquots of plasma are mixed with a solution of this compound internal standard.

  • Proteins are precipitated by adding a solvent such as acetonitrile.

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred and diluted for injection into the LC-MS/MS system.[1][2]

Chromatographic and Mass Spectrometric Conditions:

  • LC Column: A C18 reverse-phase column is commonly used.[4][5]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed.[9]

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode is utilized.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both ampicillin and this compound, ensuring high selectivity and sensitivity.[1][2]

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add this compound Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute for Injection supernatant->dilute lc_separation LC Separation (C18 Column) dilute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification end Result quantification->end

Caption: Workflow for Ampicillin Analysis by LC-MS/MS.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely available and robust technique for the quantification of ampicillin, particularly at higher concentrations.

Sample Preparation:

  • Serum or plasma samples are deproteinized, often using an acid like perchloric acid or a solvent like methanol.[10][11]

  • The sample is centrifuged, and the supernatant is collected.

  • The supernatant may be directly injected or subjected to further cleanup if necessary.

Chromatographic Conditions:

  • LC Column: A C18 reverse-phase column is typically used.[10]

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used for separation.[10]

  • UV Detection: The eluent is monitored at a specific wavelength, typically around 210-230 nm, where ampicillin exhibits UV absorbance.[4][5][10]

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Biological Sample deproteinization Deproteinization start->deproteinization centrifugation Centrifugation deproteinization->centrifugation collection Collect Supernatant centrifugation->collection hplc_separation HPLC Separation (C18 Column) collection->hplc_separation uv_detection UV Detection (210-230 nm) hplc_separation->uv_detection quantification Quantification (Peak Area) uv_detection->quantification end Result quantification->end

Caption: Workflow for Ampicillin Analysis by HPLC-UV.

Spectrophotometric Method

Spectrophotometric methods are generally simpler and more cost-effective but may lack the selectivity of chromatographic techniques. They are often based on a chemical reaction that produces a colored product.

Methodology:

  • A solution of ampicillin is reacted with a chromogenic reagent. For instance, ampicillin can be oxidized and then coupled with another reagent in an alkaline medium to form a colored compound.[12]

  • The absorbance of the resulting solution is measured at a specific wavelength using a spectrophotometer.

  • The concentration of ampicillin is determined by comparing the absorbance to a standard curve.

Microbiological Assay

This method determines the potency of ampicillin by measuring its inhibitory effect on the growth of a susceptible microorganism. It provides a measure of the biological activity of the antibiotic.

Methodology:

  • A standardized culture of a susceptible bacterial strain (e.g., Staphylococcus aureus or Bacillus megaterium) is prepared.[7][8][13]

  • The bacterial culture is used to inoculate an agar medium.

  • Standard solutions of ampicillin and the test samples are applied to the agar, often in wells or on paper discs.

  • The plates are incubated to allow bacterial growth.

  • The diameter of the zones of inhibition around the standards and samples is measured.

  • The potency of the sample is calculated by comparing the size of its inhibition zone to those of the standards.[14]

Conclusion

The LC-MS/MS method using this compound as an internal standard stands out for its superior sensitivity, specificity, and accuracy, making it the gold standard for bioanalytical studies requiring low detection limits and high reliability. However, for routine quality control or in settings where advanced instrumentation is not available, HPLC-UV offers a robust and reliable alternative. Spectrophotometric and microbiological assays, while simpler and more cost-effective, are generally less specific and may be more suitable for screening purposes or for determining biological potency rather than precise quantification in complex matrices. The selection of the most appropriate method should be based on a careful consideration of the specific analytical requirements and available resources.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Ampicillin Quantification Using Ampicillin-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative overview of analytical methods for the quantification of ampicillin, emphasizing the critical role of the stable isotope-labeled internal standard, Ampicillin-d5. It outlines detailed experimental protocols and the workflow for cross-validation, ensuring data integrity and comparability across different analytical platforms or laboratories.

Introduction to Ampicillin Analysis

Ampicillin is a widely used β-lactam antibiotic. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. To achieve the highest level of accuracy and precision, especially in complex biological samples, modern analytical methods employ stable isotope-labeled internal standards (SIL-IS). This compound, a deuterated analog of ampicillin, serves as an ideal internal standard for mass spectrometry-based assays. It shares near-identical chemical and physical properties with ampicillin, ensuring it behaves similarly during sample extraction, cleanup, and ionization, thereby effectively correcting for variations in the analytical process.

Cross-validation is the process of comparing results from two distinct analytical methods or from the same method performed in different laboratories.[1][2] This is essential when data from multiple sources must be combined or compared, for instance, in multi-site clinical trials or when transitioning from an older analytical method to a new one.[1] This guide compares the two most common methods for ampicillin quantification and details the cross-validation process.

Principle of the Stable Isotope-Labeled Internal Standard

The core advantage of using this compound lies in its ability to normalize for variability during sample preparation and analysis. By adding a known amount of this compound to each sample at the beginning of the workflow, any loss of the target analyte (ampicillin) during extraction or fluctuations in instrument response will be mirrored by a proportional change in the this compound signal. The final quantification is based on the ratio of the analyte's signal to the internal standard's signal, resulting in highly reliable and reproducible data.

internal_standard_principle Principle of Stable Isotope-Labeled Internal Standard cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (contains Ampicillin) add_is Spike with this compound (IS) of known concentration sample->add_is extract Extraction / Cleanup (e.g., Protein Precipitation) add_is->extract lc Chromatographic Separation (Co-elution) extract->lc Sample Loss Affects Analyte & IS Equally ms Mass Spectrometry Detection (Separate m/z channels) lc->ms response_analyte Ampicillin Response (Variable) ms->response_analyte response_is This compound Response (Variable) ms->response_is ratio Calculate Ratio (Analyte Response / IS Response) response_analyte->ratio response_is->ratio quant Quantify Ampicillin (Ratio is stable & proportional to concentration) ratio->quant Corrects for variability

Using this compound to correct for analytical variability.

Comparison of Analytical Methods

The two primary techniques for ampicillin quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). LC-MS/MS is generally preferred for its superior sensitivity and specificity, making it ideal for bioanalytical studies requiring low detection limits.[3]

ParameterLC-MS/MS with this compoundHPLC-DAD
Principle Separation by chromatography, detection by mass-to-charge ratio.Separation by chromatography, detection by UV light absorbance.
Internal Standard This compound (co-elutes and corrects for variability).Structural analogs (e.g., cephalexin) or no IS.
Specificity Very High (based on parent and fragment ion masses).Moderate (risk of interference from co-eluting compounds).
Sensitivity (LLOQ) Very High (e.g., 0.1 - 0.25 µg/mL in plasma).[4][5]Lower (e.g., 2 mg/L in serum).[6]
Linear Range Wide (e.g., 0.25 - 200 µg/mL).[7]Narrower (e.g., 2 - 128 mg/L).[6]
Accuracy (% Bias) Typically within ±15%.[8]Typically within ±15%.
Precision (% CV) Typically <15%.[8]Typically <15%.
Primary Application Bioequivalence, pharmacokinetic studies, trace-level analysis.Quality control of pharmaceutical formulations, high-concentration samples.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the quantification of ampicillin in human plasma.

LC-MS/MS Method with this compound

This method is optimized for high sensitivity and specificity in biological matrices.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.

    • Add 50 µL of the this compound internal standard working solution (e.g., at 75 mg/L).

    • Add 700 µL of a deproteinizing solution (e.g., methanol or acetonitrile) to precipitate plasma proteins.[8]

    • Vortex the mixture for approximately 1 minute.

    • Centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes to pellet the precipitated proteins.[8]

    • Transfer the clear supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient: A typical gradient starts with high aqueous phase, ramps up the organic phase to elute ampicillin, and then re-equilibrates.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically negative mode for ampicillin.[4][7]

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Ampicillin: m/z 363.9 → 223.1.[10]

      • This compound (IS): m/z 368.9 → 228.1 (adjust based on specific d5 labeling).

HPLC-DAD Method

This method is robust for quantifying higher concentrations of ampicillin, often found in pharmaceutical dosage forms or certain clinical scenarios.

  • Sample Preparation (Protein Precipitation):

    • Pipette 200 µL of serum into a microcentrifuge tube.

    • Add 200 µL of a precipitating agent (e.g., methanol or perchloric acid).

    • If using a different internal standard (e.g., cephalexin), it would be added at this stage.

    • Vortex thoroughly and centrifuge to pellet proteins.

    • Transfer the supernatant to an autosampler vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., Phenomenex C-18, 50 x 4.6 mm).

    • Mobile Phase: A mixture of aqueous buffer (e.g., deionized water with 0.1% acetic acid) and acetonitrile (e.g., 80:20 v/v).[11]

    • Flow Rate: 1.0 mL/min.[11]

    • Injection Volume: 20 µL.[11]

  • Detection:

    • Detector: Diode-Array Detector (DAD) or UV Detector.

    • Wavelength: Monitoring at 254 nm.[11]

Cross-Validation Workflow and Acceptance Criteria

When comparing two methods (e.g., a new LC-MS/MS method against an established HPLC-DAD method) or results from two different labs, a systematic cross-validation process is required. This involves analyzing the same set of QC and incurred (study) samples with both methods and statistically comparing the results.

cross_validation_workflow Cross-Validation Experimental Workflow cluster_samples Sample Sets cluster_method1 Method A / Laboratory A cluster_method2 Method B / Laboratory B qc_samples Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) analyze1 Analyze Samples using Method A qc_samples->analyze1 analyze2 Analyze Samples using Method B qc_samples->analyze2 incurred_samples Collect Incurred (Study) Samples incurred_samples->analyze1 incurred_samples->analyze2 results1 Generate Concentration Data A analyze1->results1 compare Statistical Comparison (e.g., Bland-Altman, % Difference) results1->compare results2 Generate Concentration Data B analyze2->results2 results2->compare decision Acceptance Criteria Met? compare->decision pass Methods are Cross-Validated decision->pass Yes fail Investigate Discrepancy decision->fail No

Workflow for cross-validating two analytical methods.

The acceptance criteria for validation and cross-validation are guided by regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][[“]][14]

ParameterAcceptance Criteria
Accuracy (QC Samples) The mean concentration should be within ±15% of the nominal value.
Precision (QC Samples) The coefficient of variation (CV) should not exceed 15%.
Cross-Validation (Mean Accuracy) The % difference between the means of the data sets should be within ±20%.
Incurred Sample Reanalysis (ISR) At least 67% of the re-analyzed incurred samples must have results within ±20% of the original result.

Note: For the Lower Limit of Quantitation (LLOQ), the criteria for accuracy and precision are often relaxed to ±20%.[8]

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring the integrity and comparability of bioanalytical data. For the quantification of ampicillin, LC-MS/MS methods utilizing this compound as an internal standard offer the highest degree of sensitivity, specificity, and reliability. While HPLC-DAD methods can be suitable for certain applications, they lack the sensitivity required for many pharmacokinetic studies. The choice of method should be based on the specific requirements of the study, but in all cases, a rigorous validation and, where necessary, cross-validation according to established regulatory guidelines must be performed to guarantee the quality of the results.

References

A Comparative Guide to Ampicillin Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of pharmaceutical analysis and clinical research, accurate quantification of active pharmaceutical ingredients is paramount. This guide provides an objective comparison of common analytical methods for the quantification of ampicillin, a widely used β-lactam antibiotic. The performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and the Microbiological Assay are compared, supported by experimental data from various studies. This guide is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Comparison of Key Performance Characteristics

The selection of an analytical method is often a trade-off between various performance characteristics. The following table summarizes the quantitative performance of HPLC-UV, LC-MS/MS, and Microbiological Assays for ampicillin quantification based on published data.

Performance CharacteristicHPLC-UVLC-MS/MSMicrobiological Assay
Linearity Range 0.30 - 128 µg/mL[1][2]0.25 - 200 µg/mL[3]2.0 - 8.0 µg/mL[4]
Limit of Detection (LOD) 0.15 µg/mL[1]0.026 µg/mL[3]Not consistently reported
Limit of Quantification (LOQ) 2 mg/L (equivalent to 2 µg/mL)[2]0.1 - 5 ng/mL[5]2.0 µg/mL[4]
Accuracy (% Recovery) Good (< 11.0% bias)[1]96.27 –103.59 %[3]100.79%[4]
Precision (%RSD) < 5.0% (intra-day)[1]≤11.5% (inter- and intra-day)[3]< 5.0%[4]
Sample Throughput ModerateHighLow
Specificity GoodExcellentModerate
Cost & Complexity ModerateHighLow

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for replicating results and for making an informed decision on method selection.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of ampicillin due to its robustness and relatively lower cost compared to mass spectrometry.[6]

Sample Preparation: A common sample preparation technique involves protein precipitation. For instance, 100 µL of serum can be mixed with 200 µL of an internal standard solution, vortexed, and centrifuged. The supernatant is then diluted before injection into the HPLC system.[2]

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is typically used for separation.[2]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., dihydrogen phosphate at pH 3.5) and acetonitrile is common.[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1]

  • Detection: The UV detector is set to a wavelength where ampicillin shows maximum absorbance, such as 210 nm or 215 nm.[1][2]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis serum Serum Sample mix Vortex & Centrifuge serum->mix is Internal Standard is->mix supernatant Collect Supernatant mix->supernatant dilute Dilute supernatant->dilute injection Inject into HPLC dilute->injection separation C18 Column Separation injection->separation detection UV Detection separation->detection quantification Quantification detection->quantification

Fig. 1: HPLC-UV experimental workflow.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for analyzing samples with low concentrations of ampicillin or complex matrices.

Sample Preparation: Similar to HPLC-UV, sample preparation for LC-MS/MS often involves protein precipitation with a solvent like acetonitrile. The supernatant is then typically mixed with a suitable buffer before injection.[3]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A variety of columns can be used, including Biobasic AX or pentafluorophenyl columns.[3]

  • Mobile Phase: Gradient elution with a mobile phase consisting of an ammonium acetate solution and acetonitrile is a common choice.[3]

  • Ionization: Negative ionization mode is often used for ampicillin analysis.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ampicillin and an internal standard.[3]

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI) separation->ionization detection Tandem MS Detection (MRM) ionization->detection quantification Quantification detection->quantification

Fig. 2: LC-MS/MS experimental workflow.
Microbiological Assay

The microbiological assay is a functional assay that measures the bioactivity of the antibiotic. It is a cost-effective method but is generally less precise and has lower throughput than chromatographic methods.[7]

Principle: This method is based on comparing the inhibition of growth of a susceptible microorganism by the test sample of ampicillin with the inhibition produced by a known concentration of a standard ampicillin preparation.[8]

Procedure (Cup-Plate Method):

  • A suitable agar medium is inoculated with a standardized suspension of a susceptible test microorganism (e.g., Bacillus megaterium or Bacillus subtilis).[8][9]

  • The inoculated agar is poured into petri dishes.

  • Cylindrical cavities (cups) are made in the agar.

  • These cups are filled with different concentrations of the standard ampicillin solution and the test samples.

  • The plates are incubated under specific conditions.

  • The diameter of the zone of inhibition around each cup is measured, and the concentration of ampicillin in the test sample is determined by comparing its zone of inhibition with the standard curve.[9]

Microbio_Assay_Workflow cluster_prep Assay Preparation cluster_dosing Sample Application cluster_analysis Incubation & Analysis inoculate Inoculate Agar with Test Organism pour Pour Inoculated Agar into Plates inoculate->pour cut Cut Wells in Agar pour->cut standard Add Standard Ampicillin Solutions to Wells cut->standard sample Add Test Sample Solutions to Wells cut->sample incubate Incubate Plates standard->incubate sample->incubate measure Measure Zones of Inhibition incubate->measure calculate Calculate Concentration measure->calculate

Fig. 3: Microbiological assay workflow.

Conclusion

The choice of method for ampicillin quantification depends on the specific requirements of the study.

  • HPLC-UV offers a good balance of performance, cost, and complexity, making it suitable for routine analysis in many laboratories.[2]

  • LC-MS/MS is the method of choice when high sensitivity and specificity are required, particularly for samples with low ampicillin concentrations or complex matrices.

  • The Microbiological Assay , while less precise, provides a measure of the biological activity of the antibiotic, which can be a crucial parameter in certain contexts.[7] It is also a cost-effective alternative when chromatographic instrumentation is not available.[4]

This guide provides a foundation for comparing these methods. Researchers should further consider factors such as sample matrix, required throughput, and available resources when selecting the most appropriate method for their ampicillin quantification needs. Validation of the chosen method in the specific laboratory setting is essential to ensure reliable and accurate results.

References

Performance of Ampicillin-d5 in different mass spectrometry instruments.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Ampicillin-d5 as an internal standard in various mass spectrometry (MS) instruments for the quantification of ampicillin. It also explores alternative deuterated standards and presents supporting experimental data to aid in method development and selection.

Performance of this compound

This compound is a stable, isotopically labeled internal standard widely used in the quantitative analysis of ampicillin by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to ampicillin, allowing it to co-elute and experience similar ionization effects, thus correcting for variations in sample preparation and analysis. The performance of this compound has been evaluated on various MS platforms, primarily triple quadrupole and high-resolution mass spectrometry (HRMS) instruments like Orbitraps.

Data Presentation: Quantitative Performance Metrics

The following tables summarize the performance of this compound and ampicillin analysis on different mass spectrometry platforms, compiled from various studies. It is important to note that direct head-to-head comparisons are limited, and performance can vary based on the specific instrument model, experimental conditions, and sample matrix.

Table 1: Performance of this compound on Triple Quadrupole Mass Spectrometers

ParameterReported Value(s)MatrixInstrument Type (if specified)Citation
Limit of Detection (LOD)0.01–0.04 ng/gSwine TissuesNot Specified[1]
Limit of Quantification (LOQ)0.1–0.12 ng/gSwine TissuesNot Specified[1]
Linearity Range0.25 to 200 µg/mLHuman PlasmaNot Specified[2]
Accuracy-11.5% to 12.5%Human PlasmaNot Specified[2]
Precision (Intra-day)≤11.5%Human PlasmaNot Specified[2]
Precision (Inter-day)≤11.5%Human PlasmaNot Specified[2]
Recovery91.8% to 97.2%Swine TissuesNot Specified[1]

Table 2: Performance of Ampicillin Analysis on High-Resolution Mass Spectrometry (Orbitrap)

Note: The following study did not use this compound as an internal standard but demonstrates the capabilities of an Orbitrap instrument for ampicillin analysis.

ParameterReported Value(s)MatrixInstrumentCitation
Limit of Quantification (LOQ)0.5 mg/LPlasmaQ Exactive Focus Orbitrap[3]
Linearity Range0.5 to 32 mg/LPlasmaQ Exactive Focus Orbitrap[3]

Alternative Internal Standards

While this compound is a common choice, other deuterated analogs can be considered for the quantification of ampicillin. The selection of an internal standard can be influenced by commercial availability, cost, and the specific requirements of the analytical method.

Table 3: Potential Alternative Deuterated Internal Standards for Ampicillin Analysis

Internal StandardMolecular FormulaKey Characteristics
Amoxicillin-d4 C₁₆H₁₅D₄N₃O₅SStructurally very similar to ampicillin, differing by a hydroxyl group on the phenyl ring. May have slightly different chromatographic retention and ionization efficiency.
Penicillin G-d7 C₁₆H₁₁D₇N₂O₄SShares the core β-lactam structure with ampicillin but has a different side chain. Chromatographic separation from ampicillin is expected.

Currently, there is a lack of published, direct comparative studies evaluating the performance of Amoxicillin-d4 and Penicillin G-d7 specifically for the quantification of ampicillin. However, a study analyzing both amoxicillin and ampicillin in chicken tissues reported LODs of 0.10–2.20 μg/kg and LOQs of 0.30–8.50 μg/kg, though the specific internal standard used was not mentioned.[4]

Experimental Protocols

The following is a generalized experimental protocol for the analysis of ampicillin in biological matrices using this compound as an internal standard, based on common practices reported in the literature.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration range).

  • Vortex mix the sample.

  • Add 200 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex mix for 15 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dilute 1:4 with water containing 0.1% formic acid.

  • Inject the diluted supernatant into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium formate with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, followed by a wash and re-equilibration step.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for ampicillin analysis.

  • Acquisition Mode:

    • Triple Quadrupole: Multiple Reaction Monitoring (MRM). The precursor ion for ampicillin is [M+H]⁺ at m/z 350.1, and for this compound is [M+H]⁺ at m/z 355.1. Common product ions for ampicillin include m/z 106.2, 160.0, and 192.0.[5]

    • High-Resolution MS (e.g., Orbitrap): Full scan or targeted selected ion monitoring (t-SIM). Data is acquired with high resolution (e.g., 35,000 FWHM) and high mass accuracy (e.g., < 5 ppm).

  • Source Parameters: Capillary voltage, cone voltage, source temperature, and gas flows should be optimized for the specific instrument to maximize the signal for ampicillin and this compound.

Mandatory Visualization

The following diagrams illustrate the key processes involved in the mass spectrometry-based analysis of ampicillin using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation (Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute LC Liquid Chromatography Separation Dilute->LC MS Mass Spectrometry Detection LC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify

Caption: Experimental workflow for ampicillin quantification.

signaling_pathway cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis coelution Co-elution of Ampicillin and this compound ionization Ionization (ESI+) coelution->ionization precursor_selection Precursor Ion Selection ionization->precursor_selection fragmentation Fragmentation (CID) precursor_selection->fragmentation product_ion_detection Product Ion Detection fragmentation->product_ion_detection ratio_calculation Peak Area Ratio (Ampicillin / this compound) product_ion_detection->ratio_calculation concentration_determination Concentration Determination ratio_calculation->concentration_determination

Caption: Logical flow of LC-MS/MS analysis.

References

Navigating the Maze: A Guide to Regulatory Guidelines for Isotopic Standards in Clinical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the use of isotopic standards in clinical assays is crucial for achieving accurate and reliable results. However, navigating the regulatory landscape governing their use can be a complex undertaking. This guide provides a comprehensive comparison of regulatory guidelines from key international bodies, presents supporting experimental data on the performance of isotopic standards, and offers detailed experimental protocols to ensure compliance and best practices.

The use of internal standards is a fundamental aspect of quantitative analysis in clinical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). Among the various types of internal standards, stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for their ability to mimic the analyte of interest throughout the analytical process, thereby compensating for variations in sample preparation, chromatography, and ionization. Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the Clinical and Laboratory Standards Institute (CLSI) have all established guidelines that address the use of internal standards in bioanalytical method validation.

Comparative Overview of Regulatory Guidelines

To facilitate a clear understanding of the regulatory expectations, the following table summarizes the key recommendations from the FDA, EMA, and CLSI regarding the use of isotopic standards in clinical assays.

Guideline Aspect FDA (M10 Bioanalytical Method Validation) EMA (Guideline on bioanalytical method validation) CLSI (C62 & C50)
Internal Standard (IS) of Choice Recommends the use of a stable isotope-labeled analyte as the IS whenever possible.[1]A stable isotope-labeled analogue of the analyte is the preferred internal standard.The availability of stable isotopes that serve as internal standards facilitates more accurate quantification in mass spectrometry.[2]
IS Purity The labeled standard should be of high isotopic purity, and no isotope exchange reaction should occur.[1]The internal standard should be of the highest possible purity and its purity should be documented.Not explicitly detailed, but emphasizes overall quality assurance and verification of methods.[3][4]
Matrix Effects Acknowledges that even SIL IS may not always perfectly compensate for matrix effects, especially with co-eluting metabolites.The use of a stable isotope-labeled internal standard helps to compensate for potential matrix effects.[5]Provides guidance on evaluating and mitigating interferences and matrix effects.[6]
Cross-validation Required when different analytical methods or laboratories are used within a study to ensure consistency of results.Cross-validation should be performed to demonstrate the comparability of data between different methods or sites.Emphasizes reducing interlaboratory variance through standardized approaches.[6]
Validation Parameters Full validation includes selectivity, sensitivity, accuracy, precision, recovery, and stability.[7]Key validation characteristics include selectivity, LLOQ, response function, accuracy, precision, and matrix effects.[5]Includes verification of methods, quality control, and ensuring accurate and precise mass measurement.[2][3][4]

Performance Comparison: Isotopic vs. Non-Isotopic Internal Standards

The superiority of stable isotope-labeled internal standards over their non-isotopic (analog) counterparts is well-documented in scientific literature. The key advantage lies in the near-identical physicochemical properties of the SIL IS to the analyte, leading to similar behavior during sample extraction, chromatography, and ionization. This results in more effective compensation for analytical variability.

A study on the quantification of the immunosuppressant drug everolimus compared the performance of a stable isotope-labeled internal standard (everolimus-d4) with an analog internal standard (32-desmethoxyrapamycin).[8] While both internal standards provided acceptable results, the everolimus-d4 offered a more favorable comparison with an independent LC-MS/MS method, demonstrating a better slope and correlation.[8]

Another investigation into the analysis of the anti-cancer drug lapatinib in patient plasma highlighted the critical role of a stable isotope-labeled internal standard in correcting for interindividual variability in recovery.[4] The study found that while a non-isotope-labeled internal standard performed adequately in pooled plasma, only the isotope-labeled standard could accurately account for the significant variations in drug recovery observed in plasma samples from different individuals.[4]

The following table summarizes key performance metrics from a comparative study, illustrating the advantages of using a stable isotope-labeled internal standard.

Performance Metric Stable Isotope-Labeled IS Analog IS Reference
Accuracy (% Bias) Deviated insignificantly from 100%Showed a significant deviation from 100%[9]
Precision (% CV) Significantly lower varianceHigher variance[9]
Matrix Effect Compensation Effectively compensated for matrix effectsLess effective in compensating for matrix effects[10]
Correction for Recovery Variability Successfully corrected for inter-individual recovery differencesFailed to correct for inter-individual recovery differences[4]

Experimental Protocols: A General Workflow

The following section outlines a typical experimental workflow for a clinical assay using a stable isotope-labeled internal standard with LC-MS/MS. This protocol is a generalized representation and should be adapted and validated for specific analytes and matrices.

Sample Preparation
  • Thaw and Vortex: Allow patient samples (e.g., plasma, serum, urine), quality control (QC) samples, and calibration standards to thaw at room temperature. Vortex each tube to ensure homogeneity.

  • Aliquoting: Aliquot a precise volume of each sample, QC, and standard into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add a known and consistent amount of the stable isotope-labeled internal standard working solution to all tubes except for the blank matrix samples.

  • Protein Precipitation: Add a protein precipitation agent (e.g., acetonitrile, methanol) to each tube. Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the tubes at high speed to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.

LC-MS/MS Analysis
  • Chromatographic Separation: Inject a defined volume of the reconstituted sample onto an appropriate HPLC or UPLC column. The mobile phase gradient is optimized to achieve chromatographic separation of the analyte from other matrix components.

  • Mass Spectrometric Detection: The eluent from the column is introduced into the mass spectrometer. The analyte and the internal standard are detected using multiple reaction monitoring (MRM) in positive or negative ionization mode, depending on the compound's properties. Specific precursor-to-product ion transitions are monitored for both the analyte and the SIL IS.

Data Analysis
  • Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard.

  • Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all samples, QCs, and standards.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression model is typically used.

  • Quantification: Determine the concentration of the analyte in the patient samples and QCs by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Key Relationships

To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship between different types of internal standards.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Patient Sample/QC/ Standard Spike Spike with SIL IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Transfer Centrifuge->Extract Reconstitute Evaporation & Reconstitution Extract->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

A typical workflow for a clinical assay using an isotopic internal standard.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard cluster_alternative Alternative Internal Standard cluster_performance Performance Outcomes SIL_IS Stable Isotope-Labeled (SIL) IS Ideal_Prop Physicochemically identical to analyte SIL_IS->Ideal_Prop High_Accuracy High Accuracy & Precision SIL_IS->High_Accuracy Matrix_Comp Effective Matrix Effect Compensation SIL_IS->Matrix_Comp Recovery_Comp Correction for Variable Recovery SIL_IS->Recovery_Comp Analog_IS Analog IS Alt_Prop Structurally similar to analyte Analog_IS->Alt_Prop Low_Accuracy Lower Accuracy & Precision Analog_IS->Low_Accuracy Incomplete_Comp Incomplete Matrix Effect Compensation Analog_IS->Incomplete_Comp

Logical comparison of isotopic and analog internal standards.

By adhering to the regulatory guidelines, understanding the performance advantages of isotopic standards, and implementing robust experimental protocols, researchers can ensure the generation of high-quality, reliable data in their clinical assays, ultimately contributing to advancements in drug development and patient care.

References

Assessing Diastereomeric Purity in Ampicillin-d5 Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ampicillin-d5, a deuterated analog of the widely used antibiotic ampicillin, serves as a critical internal standard in pharmacokinetic and bioequivalence studies. However, the presence of diastereomers in these standards, arising from the chiral center in the α-amino-phenylacetyl side chain, can introduce significant variability and potential inaccuracies in analytical results. This guide provides a comprehensive comparison of key aspects related to the assessment of diastereomers in this compound standards, offering experimental protocols and insights into the potential impact on research outcomes.

The Impact of Diastereomers on Analytical Accuracy

Ampicillin possesses two chiral centers in its 6-aminopenicillanic acid core and an additional chiral center in its acyl side chain. While the core stereochemistry is fixed, the synthesis of the side chain can result in a mixture of (R)- and (S)-epimers at the α-carbon. This leads to the presence of two diastereomers: (2S,5R,6R)-6-[[(2R )-2-amino-2-(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid and (2S,5R,6R)-6-[[(2S )-2-amino-2-(phenyl-d5)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

The presence of an uncharacterized mixture of these diastereomers in an this compound standard can lead to:

  • Inaccurate Quantification: If the chromatographic method does not fully resolve the diastereomers, the peak area response may not accurately reflect the concentration of the active (R)-epimer.

  • Variability in Bioassays: The two diastereomers can exhibit different biological activities and pharmacokinetic profiles. The (R)-epimer is the biologically active form of ampicillin, while the (S)-epimer is significantly less active.[1] Therefore, a standard with a high percentage of the (S)-epimer could lead to an underestimation of the true antibiotic potency.

  • Lot-to-Lot Inconsistency: Without proper characterization and control of the diastereomeric ratio, different batches of this compound standards can have varying compositions, leading to poor reproducibility of experimental results.

Comparative Data on this compound Standards

ParameterIdeal SpecificationImportancePotential Impact of Deviation
Diastereomeric Purity (R-epimer) >98%Ensures the standard accurately reflects the active form of the drug.Underestimation of potency; inaccurate pharmacokinetic data.
Isotopic Enrichment >98%Minimizes interference from the unlabeled drug.Inaccurate quantification due to mass overlap.
Chemical Purity >99%Reduces the presence of other impurities that could interfere with analysis.Co-eluting impurities can lead to inaccurate quantification.
Certificate of Analysis (CoA) Comprehensive CoA with data on diastereomeric ratio, isotopic enrichment, and chemical purity.Provides necessary documentation for quality control and regulatory submissions.Lack of transparency and traceability.

Experimental Protocols for Diastereomer Assessment

Researchers can employ several analytical techniques to assess the diastereomeric purity of this compound standards.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying diastereomers.

Methodology:

  • Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose) is often effective for separating penicillin diastereomers.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol) is typically used. The exact composition should be optimized to achieve baseline separation of the diastereomers.

  • Detection: UV detection at a wavelength of approximately 230 nm is suitable for ampicillin.

  • Quantification: The relative percentage of each diastereomer can be determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to determine the diastereomeric ratio.

Methodology:

  • Solvent: A suitable deuterated solvent in which the sample is soluble and the signals of interest are well-resolved (e.g., DMSO-d₆ or D₂O).

  • Analysis: The diastereomers will likely exhibit distinct chemical shifts for certain protons, particularly those close to the chiral center in the side chain (e.g., the α-proton).

  • Quantification: The diastereomeric ratio can be calculated by integrating the well-resolved signals corresponding to each diastereomer.

Mass Spectrometry (MS)

While mass spectrometry alone cannot differentiate between diastereomers, it is essential for confirming the identity and assessing the isotopic enrichment of the standard. When coupled with a separation technique like chiral HPLC (LC-MS), it provides a definitive method for identification and quantification.

Methodology:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for ampicillin analysis.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurement and confirmation of the elemental composition.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns that confirm the identity of the ampicillin molecule. The fragmentation patterns for the diastereomers are expected to be identical.

Visualizing the Impact and Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of ampicillin, a typical experimental workflow for assessing diastereomeric purity, and the logical relationship of how diastereomeric impurity can affect research outcomes.

signaling_pathway Ampicillin Ampicillin PBP Penicillin-Binding Proteins (PBPs) Ampicillin->PBP Inhibition CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Disruption leads to

Ampicillin's mechanism of action.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Separation & Detection cluster_2 Data Analysis Standard This compound Standard Dissolution Dissolution in appropriate solvent Standard->Dissolution HPLC Chiral HPLC Dissolution->HPLC NMR NMR Spectroscopy Dissolution->NMR MS Mass Spectrometry HPLC->MS Quantification Quantification of Diastereomeric Ratio HPLC->Quantification NMR->Quantification Purity Assessment of Isotopic & Chemical Purity MS->Purity

Workflow for assessing diastereomeric purity.

logical_relationship Impurity High Diastereomeric Impurity (S-epimer) in this compound Standard Accuracy Inaccurate Quantification of Active (R)-Ampicillin Impurity->Accuracy Potency Misinterpretation of Biological Potency/ Pharmacokinetics Accuracy->Potency Reproducibility Poor Inter-Assay Reproducibility Accuracy->Reproducibility Conclusion Erroneous Scientific Conclusions Potency->Conclusion Reproducibility->Conclusion

Impact of diastereomeric impurity on research.

Conclusion

The presence of diastereomers in this compound standards is a critical factor that can significantly impact the accuracy and reproducibility of research findings. While commercial suppliers are the primary source for information on the diastereomeric purity of their products, researchers should be equipped with the knowledge and analytical tools to independently verify these claims. By implementing rigorous analytical methodologies such as chiral HPLC and NMR spectroscopy, scientists can ensure the quality of their standards, leading to more reliable and robust experimental data in drug development and other research areas. The lack of readily available comparative data from manufacturers underscores the importance of end-user verification to maintain high standards of scientific rigor.

References

Safety Operating Guide

Safe Disposal of Ampicillin-d5: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Ampicillin-d5, a deuterated form of the antibiotic ampicillin, is critical for maintaining laboratory safety, environmental protection, and regulatory compliance. As with any pharmaceutical compound, specific procedures must be followed to mitigate risks, including potential allergic reactions and the development of antibiotic-resistant bacteria in the environment. This guide provides detailed, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before handling this compound, it is essential to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound is classified as a hazardous substance.[1] Adherence to safety protocols is the first step in proper disposal.

Personal Protective Equipment (PPE): All personnel handling this compound should wear appropriate PPE to prevent exposure.

  • Eye Protection: Chemical safety goggles are necessary to protect against splashes.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA-approved respirator should be used.[2][3]

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[4]

Hazard Summary and Regulatory Oversight

The disposal of pharmaceutical waste is regulated by multiple agencies, primarily the Environmental Protection Agency (EPA) and in some cases, the Drug Enforcement Administration (DEA).[5][6][7] this compound should be treated as chemical waste due to its antibiotic properties and potential for sensitization.[8]

Hazard Classification & Disposal InformationReference
GHS Hazard Statements H315: Causes skin irritation.[1][3] H317: May cause an allergic skin reaction.[1][2] H319: Causes serious eye irritation.[1][3] H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] H335: May cause respiratory irritation.[1][3]
Environmental Precautions Do not allow the product or large quantities of it to enter sewers, surface water, or ground water.[1] It is classified as slightly hazardous for water.[1]
Primary Disposal Method Dispose of as hazardous chemical waste through a licensed disposal company.[5][9] Incineration is a common treatment method for pharmaceutical waste.[5][6]
Prohibited Disposal Methods Do not flush down the drain or dispose of in regular solid waste.[9][10]

Protocol for Proper Disposal of this compound

The disposal procedure for this compound should be handled with the same level of care as its non-deuterated counterpart, as the stable isotope does not alter its chemical reactivity or biological effects.[11]

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including unused product, stock solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment.

  • Segregate this compound waste from other laboratory waste streams. It must be collected as hazardous chemical waste.[8]

Step 2: Containerization

  • Place solid this compound waste into a designated, sealable, and clearly labeled hazardous waste container.

  • Collect stock solutions and other liquid waste in a separate, leak-proof container approved for chemical waste.[8] Ensure the container is compatible with the solvents used, if any.

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound." Note any other chemicals or solvents present in the container.

  • Include the date of accumulation and the name of the generating laboratory or researcher.

Step 4: Storage

  • Store the sealed waste container in a designated, secure area away from general lab traffic.

  • Ensure the storage location is cool, dry, and well-ventilated.[2]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow all institutional and local regulations for waste manifest and handover procedures.[9][11] Professional disposal often involves incineration at a permitted facility to ensure the complete destruction of the active pharmaceutical ingredient.[5][6]

Disposal Workflow for this compound

Ampicillin_Disposal_Workflow start Start: this compound Waste Generated identify 1. Identify & Segregate Waste (Solid, Liquid, Contaminated PPE) start->identify is_solid Is the waste solid? identify->is_solid solid_container 2a. Place in a Labeled, Sealable Solid Waste Container is_solid->solid_container Yes is_liquid Is the waste liquid? is_solid->is_liquid No label_waste 3. Label Container: 'Hazardous Waste - this compound' solid_container->label_waste liquid_container 2b. Place in a Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes other_waste Other Lab Waste (Non-Contaminated) is_liquid->other_waste No liquid_container->label_waste storage 4. Store in Designated Secure Area label_waste->storage contact_ehs 5. Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.